Glutamic acid--tyrosine (1/1)
Description
Structure
2D Structure
Properties
CAS No. |
27498-47-1 |
|---|---|
Molecular Formula |
C14H20N2O7 |
Molecular Weight |
328.32 g/mol |
IUPAC Name |
2-amino-3-(4-hydroxyphenyl)propanoic acid;2-aminopentanedioic acid |
InChI |
InChI=1S/C9H11NO3.C5H9NO4/c10-8(9(12)13)5-6-1-3-7(11)4-2-6;6-3(5(9)10)1-2-4(7)8/h1-4,8,11H,5,10H2,(H,12,13);3H,1-2,6H2,(H,7,8)(H,9,10) |
InChI Key |
LZKJGAQEZMGEBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)O.C(CC(=O)O)C(C(=O)O)N |
Origin of Product |
United States |
Synthetic Methodologies and Strategies
Chemical Synthesis Approaches for Glutamic Acid–Tyrosine (1/1)
Solid-Phase Peptide Synthesis (SPPS) Adaptations for Glutamic Acid–Tyrosine (1/1)
Solid-phase peptide synthesis (SPPS) is a powerful technique for the stepwise assembly of amino acids into a defined peptide sequence attached to an insoluble polymer support. illinois.edutandfonline.com While typically utilized for synthesizing peptides of specific, shorter sequences, its principles can be adapted for the production of longer, alternating Glutamic acid–Tyrosine (1/1) copolymers. This method involves a cyclical process of deprotection, coupling, and washing steps. illinois.edu
The choice of resin is a critical first step in SPPS, as it provides the solid support for peptide chain elongation. illinois.eduresearchgate.net The resin must be compatible with the reaction conditions and allow for efficient cleavage of the final copolymer. illinois.edu
Polystyrene-based resins: Cross-linked polystyrene (PS) resins, such as Merrifield, Wang, and Rink Amide resins, are commonly used. illinois.eduwikipedia.org They offer good mechanical stability and swell appropriately in organic solvents like dichloromethane (B109758) (DCM) and dimethylformamide (DMF). wikipedia.orgresearchgate.net
Polyethylene glycol (PEG)-based resins: These resins, often composites of PS and PEG, are more hydrophilic and can be advantageous for the synthesis of longer or more complex sequences by minimizing aggregation. wikipedia.org
Polyacrylamide-based resins: These supports also offer good swelling properties in polar solvents. researchgate.net
The loading of the first amino acid onto the resin is a crucial step that determines the maximum theoretical yield. The loading capacity, typically in the range of 0.1 to 0.8 mmol/g, should be chosen based on the desired length of the copolymer; lower loading is generally preferred for longer chains to prevent steric hindrance. wikipedia.org
Table 1: Common Resins for Solid-Phase Peptide Synthesis
| Resin Type | Polymer Matrix | Key Characteristics |
|---|---|---|
| Merrifield Resin | Polystyrene-divinylbenzene | Developed for Boc-based synthesis; robust. |
| Wang Resin | Polystyrene-divinylbenzene | Used for Fmoc-based synthesis to yield C-terminal acids. illinois.edu |
| Rink Amide Resin | Polystyrene-divinylbenzene | Used for Fmoc-based synthesis to yield C-terminal amides. illinois.edu |
| PEG-PS Resins | Polystyrene-polyethylene glycol | Hydrophilic, good swelling in polar solvents, suitable for longer peptides. wikipedia.org |
| Polyacrylamide Resins | Polyacrylamide | Good swelling in polar solvents, alternative to PS-based resins. researchgate.net |
The formation of the peptide bond between the carboxyl group of the incoming amino acid and the deprotected N-terminal amine of the growing chain is facilitated by coupling reagents. fda.gov The choice of reagent and the optimization of reaction conditions are vital for achieving high coupling efficiency and minimizing side reactions like racemization. fda.gov
Common classes of coupling reagents include:
Carbodiimides: Such as N,N'-dicyclohexylcarbodiimide (DCC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (HOSu) to suppress side reactions. fda.gov
Phosphonium Salts: Reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) provide excellent coupling efficiency. fda.gov
Aminium/Uronium Salts: Reagents such as HBTU, TBTU, and HATU are widely used due to their high reactivity and the water-solubility of their byproducts, simplifying purification. fda.gov
Reaction optimization involves controlling factors such as temperature, reaction time, and the concentration of reactants to ensure complete coupling at each step.
Table 2: Selected Coupling Reagents for SPPS
| Reagent Class | Example | Key Features |
|---|---|---|
| Carbodiimides | DCC | Effective and economical, often used with additives. fda.gov |
| Phosphonium Salts | BOP, PyBOP | High coupling efficiency, suitable for difficult couplings. fda.gov |
| Aminium/Uronium Salts | HBTU, TBTU, HATU | Fast reaction rates, water-soluble byproducts. fda.gov |
For Glutamic Acid:
In Fmoc/tBu strategy , the γ-carboxyl group is typically protected as a tert-butyl (tBu) ester. This group is stable to the basic conditions used for Fmoc removal (e.g., piperidine) but is cleaved by strong acids like trifluoroacetic acid (TFA) during the final cleavage from the resin. google.comnih.gov
In Boc/Bzl strategy , a benzyl (B1604629) (Bzl) ester is often used, which is removed by strong acids like hydrofluoric acid (HF). researchgate.net
Allyl esters can also be employed for selective deprotection if needed. google.com
For Tyrosine:
In Fmoc/tBu strategy , the phenolic hydroxyl group is commonly protected as a tert-butyl (tBu) ether. google.com
In Boc/Bzl strategy , a benzyl (Bzl) ether is frequently used. google.com Other options with greater acid stability include 2,6-dichlorobenzyl (2,6-Cl2Bzl) ether and 2-bromobenzyloxycarbonyl (2-BrZ). google.com
Table 3: Common Side Chain Protecting Groups for Glutamic Acid and Tyrosine
| Amino Acid | Protecting Group | Synthetic Strategy | Deprotection Condition |
|---|---|---|---|
| Glutamic Acid | tert-butyl (tBu) ester | Fmoc/tBu | Strong acid (e.g., TFA) google.comnih.gov |
| Benzyl (Bzl) ester | Boc/Bzl | Strong acid (e.g., HF) researchgate.net | |
| Tyrosine | tert-butyl (tBu) ether | Fmoc/tBu | Strong acid (e.g., TFA) google.com |
| Benzyl (Bzl) ether | Boc/Bzl | Strong acid (e.g., HF) google.com |
The final step in SPPS is the cleavage of the synthesized copolymer from the resin support and the simultaneous removal of all side-chain protecting groups. nih.gov This is typically achieved by treating the resin-bound peptide with a strong acid. For the commonly used Fmoc/tBu strategy, a cleavage cocktail containing trifluoroacetic acid (TFA) is employed. nih.gov
Scavengers are added to the cleavage cocktail to trap the reactive carbocations generated during the deprotection of tBu-based protecting groups, thus preventing side reactions with sensitive residues like tyrosine. nih.gov Common scavengers include water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT). nih.gov Following cleavage, the crude copolymer is precipitated with a cold organic solvent, such as diethyl ether, and then purified, typically by chromatography.
Solution-Phase Synthetic Routes for Glutamic Acid–Tyrosine (1/1)
Solution-phase synthesis is a classical method for producing polypeptides and is particularly well-suited for the large-scale synthesis of random copolymers. A prominent approach for synthesizing random copolymers of amino acids, including those containing glutamic acid and tyrosine, is the ring-opening polymerization of N-carboxyanhydrides (NCAs). illinois.edunih.gov
This method involves the synthesis of the NCA monomers of glutamic acid and tyrosine, typically with their side chains protected. For instance, γ-benzyl-L-glutamate NCA and O-protected L-tyrosine NCA can be used. google.comtandfonline.com The polymerization is initiated by a nucleophile, such as an amine (e.g., diethylamine), which opens the anhydride (B1165640) ring and starts the chain growth. google.comnih.gov
To achieve a 1:1 molar ratio of the amino acids in the final copolymer, the NCA monomers are mixed in an equimolar ratio in a suitable anhydrous solvent, such as dioxane. google.com The random nature of the copolymerization process is influenced by the relative reactivities of the NCA monomers. nih.gov
Following polymerization, the protecting groups are removed. For example, benzyl groups can be removed by treatment with hydrobromic acid in acetic acid or through hydrogenation. google.comtandfonline.com The resulting copolymer is then purified by methods such as dialysis to remove low molecular weight impurities and salts. google.com This approach is utilized in the synthesis of related random copolymers like glatiramer acetate, which contains glutamic acid and tyrosine. google.comresearchgate.net
Selective Amide Bond Formation
The formation of the amide (peptide) bond is the central event in peptide synthesis. researchgate.net Achieving selective amide bond formation between glutamic acid and tyrosine requires the careful orchestration of protecting groups and activating agents. The process generally involves:
Protection: The α-amino group and the side-chain carboxyl group of glutamic acid are protected. Similarly, the carboxyl group and the side-chain hydroxyl group of tyrosine are protected. peptide.com
Activation: The free α-carboxyl group of the protected glutamic acid is activated to make it more reactive towards the amino group of tyrosine. This can be achieved using various coupling reagents that form a highly reactive acyl intermediate. researchgate.net
Coupling: The activated glutamic acid derivative is then reacted with the protected tyrosine, which has a free α-amino group. The nucleophilic amino group attacks the activated carboxyl group, forming the peptide bond. masterorganicchemistry.com
Deprotection: Finally, all protecting groups are removed to yield the pure Glutamic acid--tyrosine (1/1) dipeptide. researchgate.net
The choice of protecting groups is critical and often follows either the Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl) strategy, which dictate the conditions for deprotection. peptide.com
Alternative Chemical Synthesis Paradigms
To improve efficiency and sustainability, alternative chemical synthesis strategies are continually being developed.
Chemoenzymatic Synthesis Combinations
Chemoenzymatic peptide synthesis (CEPS) merges the precision of enzymatic catalysis with the flexibility of chemical synthesis. nih.govnih.gov This approach can offer high stereoselectivity and milder reaction conditions, reducing the need for extensive protecting group manipulations. nih.govresearchgate.net For Glutamic acid--tyrosine (1/1), a chemoenzymatic route might involve the chemical synthesis of protected amino acid esters, followed by an enzyme-catalyzed coupling step. bachem.com This leverages the enzyme's ability to form the peptide bond specifically, often without racemization, a common side reaction in chemical methods. nih.gov
One-Pot Synthesis Strategies
One-pot synthesis aims to perform multiple reaction steps in a single vessel without isolating intermediates, thereby increasing efficiency and reducing waste. rsc.orgthieme-connect.com A one-pot synthesis of Glutamic acid--tyrosine (1/1) could involve the sequential addition of reagents for protection, activation, and coupling. orgsyn.org The development of such a process requires careful selection of mutually compatible reagents and conditions. researchgate.net Recent advancements have shown the feasibility of one-pot dipeptide synthesis, offering a more streamlined and economical approach. orgsyn.orgresearchgate.net
Enzymatic Synthesis of Glutamic Acid–Tyrosine (1/1)
Enzymatic peptide synthesis is an attractive alternative to chemical methods due to its high specificity, mild reaction conditions, and environmental friendliness. researchgate.net
Identification and Characterization of Relevant Peptidases and Ligases
The enzymatic synthesis of Glutamic acid--tyrosine (1/1) relies on enzymes that can catalyze the formation of the specific peptide bond.
Peptidases: Also known as proteases, these enzymes can be used to form peptide bonds under specific conditions, essentially reversing their natural hydrolytic function. acs.org This can be achieved through either thermodynamically or kinetically controlled synthesis. For example, thermolysin, a metallopeptidase, could potentially be used, as it often shows a preference for hydrophobic residues like tyrosine at the P1' position of the acyl acceptor. nih.govnih.gov
Ligases: Peptide ligases are enzymes that naturally form peptide bonds, often in an ATP-dependent manner. mdpi.com While a specific ligase for Glutamic acid--tyrosine might not be readily available, enzyme engineering and directed evolution techniques can be used to develop ligases with the desired substrate specificity. nih.govnih.gov For instance, L-amino acid ligase (Lal) is a promising enzyme for cost-effective peptide synthesis. nih.gov Tyrosine--arginine ligase is another example of a naturally occurring enzyme that synthesizes a specific dipeptide. wikipedia.org The characterization of these enzymes, including their substrate specificity and optimal reaction conditions, is crucial for their successful application in synthesis. nih.gov
| Enzyme Class | Example Enzyme | Synthesis Approach | Key Considerations |
| Peptidases | Thermolysin | Kinetically or Thermodynamically Controlled | Prefers hydrophobic residues at the acyl acceptor site. nih.gov |
| Ligases | L-Amino Acid Ligase (Engineered) | ATP-dependent ligation | Can be engineered for high selectivity towards specific amino acids. mdpi.comnih.gov |
Biocatalytic Reaction Conditions and Efficiency for Glutamic Acid–Tyrosine (1/1) Formation
The formation of a peptide bond between glutamic acid and tyrosine can be efficiently catalyzed by enzymes, offering a green and highly specific alternative to chemical synthesis methods. Various proteases and ligases have been explored for their ability to synthesize dipeptides under specific reaction conditions. The efficiency of these biocatalytic reactions is influenced by several factors, including the choice of enzyme, pH, temperature, substrate concentrations, and the nature of the solvent system.
One notable example is the synthesis of γ-glutamyl-L-tyrosine methyl ester, a derivative of the glutamic acid-tyrosine dipeptide, using γ-glutamyltranspeptidase (GGT) from Escherichia coli K-12. This enzyme facilitates the transfer of a γ-glutamyl group from a donor, such as L-glutamine, to an acceptor, in this case, L-tyrosine methyl ester. The use of a tyrosine ester is often employed to overcome the low aqueous solubility of free tyrosine. tandfonline.com
The following interactive data table summarizes the optimized reaction conditions and efficiency for the enzymatic synthesis of γ-glutamyl-L-tyrosine methyl ester.
| Parameter | Optimal Value |
| Enzyme | γ-Glutamyltranspeptidase (GGT) from E. coli K-12 |
| Acyl Donor (Substrate 1) | 300 mM L-glutamine |
| Acyl Acceptor (Substrate 2) | 300 mM L-tyrosine methyl ester |
| Enzyme Concentration | 200 mU/mL |
| pH | 7.3 |
| Temperature | 37°C |
| Incubation Time | 24 hours |
| Product Concentration | 110 mM |
| Yield | 37% |
| Purification Yield | 62% |
Data sourced from a study on the enzymatic synthesis of γ-glutamyl-L-tyrosine methyl ester. tandfonline.com
Other enzymes, such as papain and thermolysin, are also known to catalyze peptide bond formation. Papain, a cysteine protease, has been utilized for the polymerization of L-tyrosine ethyl ester, with the highest yield of oligo-tyrosine peptides (79%) achieved at pH 6.5 and a substrate concentration of 75 mM. nih.gov While this demonstrates papain's utility in forming peptide bonds with tyrosine, specific conditions for the synthesis of a 1:1 glutamic acid-tyrosine dipeptide would require further optimization. Thermolysin, a metalloproteinase, shows a preference for hydrophobic amino acids as the carbonyl group donor in peptide synthesis. nih.gov The efficiency of thermolysin-catalyzed synthesis is significantly influenced by the structure of both the carboxyl and amine components of the condensation reaction. nih.gov
Genetic Engineering of Enzymes for Enhanced Glutamic Acid–Tyrosine (1/1) Production
The substrate specificity and catalytic efficiency of enzymes used for peptide synthesis can be significantly improved through genetic engineering techniques. Methods such as site-directed mutagenesis and directed evolution allow for the rational design and selection of enzyme variants with desired properties, including enhanced activity towards specific substrates like glutamic acid and tyrosine.
Directed Evolution of Peptide Ligases:
Directed evolution is a powerful strategy for tailoring enzyme properties without the need for detailed structural or mechanistic information. illinois.edu This approach involves generating a large library of enzyme variants through random mutagenesis, followed by high-throughput screening to identify mutants with improved performance. This strategy has been successfully applied to enhance the activity of subtilisin, a serine protease, in the presence of organic solvents, which can be beneficial for peptide synthesis by shifting the reaction equilibrium towards aminolysis. illinois.edu An evolved subtilisin variant, 13M, was found to be 471 times more active than the wild-type enzyme in 60% dimethylformamide (DMF). illinois.edu Such strategies could be adapted to screen for subtilisin variants with enhanced efficiency in catalyzing the formation of the glutamic acid-tyrosine peptide bond.
Site-Directed Mutagenesis for Altered Substrate Specificity:
Site-directed mutagenesis allows for precise changes in the amino acid sequence of an enzyme to alter its substrate specificity. By targeting residues within the enzyme's active site, it is possible to create variants that preferentially bind and ligate specific amino acid pairs. For example, the substrate specificity of peptiligase, an engineered variant of subtilisin, has been further broadened by mutating residues in the S1' and S2' subsites, which interact with the acyl acceptor (the amino acid providing the amino group). By creating a library of variants at position 189, researchers were able to identify mutants with enhanced synthetic yields for a range of acyl acceptors. nih.gov This approach could be used to engineer a peptiligase variant that efficiently utilizes tyrosine as the acyl acceptor for a glutamic acid donor.
The following table outlines the general steps involved in the genetic engineering of enzymes for enhanced dipeptide production.
| Step | Description | Key Techniques |
| 1. Target Enzyme Selection | Choose a suitable scaffold enzyme (e.g., subtilisin, papain) with known peptide ligase activity. | Literature review, bioinformatics |
| 2. Library Creation | Generate a diverse library of enzyme variants. | Random mutagenesis (error-prone PCR), site-directed mutagenesis, DNA shuffling |
| 3. High-Throughput Screening | Screen the library for variants with enhanced activity for the desired reaction (Glu-Tyr synthesis). | In situ screening assays, mass spectrometry-based screening |
| 4. Selection and Characterization | Isolate and characterize the improved enzyme variants. | DNA sequencing, enzyme kinetics, structural analysis |
| 5. Iterative Improvement | Combine beneficial mutations from different variants to further enhance performance. | Gene recombination, further rounds of directed evolution |
While specific examples of enzymes engineered for the enhanced production of Glutamic acid--tyrosine (1/1) are not prominently documented, the principles established in the engineering of peptide ligases provide a clear roadmap for achieving this goal.
Preparation of Isotopically Labeled Glutamic Acid–Tyrosine (1/1) for Mechanistic Investigations
Isotopically labeled compounds are invaluable tools for elucidating reaction mechanisms. By replacing atoms with their heavier, stable isotopes (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N, or ²H for ¹H), researchers can track the fate of atoms through a reaction and probe the nature of transition states. The preparation of isotopically labeled Glutamic acid--tyrosine (1/1) would enable detailed mechanistic studies of its enzymatic synthesis.
Synthesis of Labeled Precursors:
The first step in preparing labeled Glutamic acid--tyrosine (1/1) is the synthesis of the isotopically labeled amino acid precursors. Versatile and high-yielding synthetic routes have been developed for ¹³C-methyl-labeled amino acids based on palladium-catalyzed C(sp³)–H functionalization. nih.gov This method allows for the efficient incorporation of ¹³C into specific positions of the amino acid structure. For example, starting with iodomethane-¹³C, it is possible to synthesize various labeled amino acids. nih.gov Similarly, ¹⁵N-labeled amino acids can be prepared for use in protein expression systems or for direct chemical synthesis.
Application in Mechanistic Studies:
Once the labeled dipeptide is synthesized, it can be used in a variety of analytical techniques to probe the mechanism of its formation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for studying molecular structure and dynamics. By incorporating ¹³C and ¹⁵N labels, specific atoms in the Glutamic acid--tyrosine dipeptide can be observed. This allows for the analysis of enzyme-substrate interactions and conformational changes during the catalytic cycle. nih.govnih.gov For instance, ¹⁵N-labeled tyrosine residues have been used to monitor site-specific conformational changes in proteins upon ligand binding. nih.gov
Kinetic Isotope Effect (KIE) Studies: KIE studies measure the change in the rate of a reaction when an atom at or near the reactive center is replaced with its heavier isotope. A significant KIE can indicate that the bond to the isotopic atom is being broken or formed in the rate-determining step of the reaction. This method has been used to investigate the mechanism of enzymatic hydroxylation of tyrosine derivatives by tyrosinase. nih.gov By synthesizing Glutamic acid--tyrosine (1/1) with deuterium (B1214612) at specific positions, one could probe the mechanism of the enzymatic peptide bond formation. For example, unmasking of kinetic isotope effects in mutant enzymes has been used to study the hydroxylation of tyrosine. nih.gov
The following table summarizes the types of isotopic labels and their applications in mechanistic investigations of Glutamic acid--tyrosine (1/1) formation.
| Isotopic Label | Application | Information Gained |
| ¹³C | NMR Spectroscopy | Probing the chemical environment of specific carbon atoms in the substrate and product; monitoring conformational changes. |
| ¹⁵N | NMR Spectroscopy | Analyzing the electronic environment of the nitrogen atoms involved in the peptide bond; studying enzyme-substrate binding. |
| ²H (Deuterium) | Kinetic Isotope Effect (KIE) | Determining if C-H or N-H bond cleavage is involved in the rate-limiting step of the reaction. |
The synthesis of isotopically labeled Glutamic acid--tyrosine (1/1) and its subsequent use in advanced analytical techniques would provide critical insights into the catalytic mechanisms of the enzymes responsible for its formation.
Structural Elucidation and Conformational Analysis
Advanced Spectroscopic Characterization of Glutamic Acid–Tyrosine (1/1)
High-resolution spectroscopic methods are indispensable for the detailed structural analysis of complex biomacromolecules like the glutamic acid-tyrosine (1/1) copolymer. These techniques offer a window into the molecular architecture, from the fundamental covalent bonding to the intricate spatial arrangements of the constituent amino acid residues.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for elucidating the structure and dynamics of the glutamic acid-tyrosine (1/1) copolymer at an atomic level. A suite of NMR experiments, including one-dimensional (1D) and two-dimensional (2D) techniques, in both solution and solid states, provides a wealth of information.
One-dimensional ¹H and ¹³C NMR spectra offer a preliminary assessment of the copolymer's composition. The integration of characteristic proton signals can confirm the 1:1 molar ratio of glutamic acid to tyrosine residues. However, due to the random nature of the copolymer, significant signal overlap is common, making definitive assignments from 1D spectra challenging. scielo.brnih.gov
Two-dimensional NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are employed to overcome these limitations. COSY spectra reveal scalar couplings between protons, typically over two to three bonds, allowing for the identification of the spin systems of the individual amino acid residues. For instance, the correlations between the α-proton and the β-protons of both glutamic acid and tyrosine can be traced.
HSQC experiments correlate the chemical shifts of protons with their directly attached carbons, providing an unambiguous assignment of the ¹H-¹³C pairs. This is particularly useful for resolving overlapping proton signals based on the more dispersed ¹³C chemical shift range. nih.gov The connectivity information from these experiments helps to confirm the integrity of the amino acid residues within the polymer chain.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) in ppm for Glutamic Acid-Tyrosine (1/1) Copolymer in D₂O.
| Atom | Glutamic Acid Residue (ppm) | Tyrosine Residue (ppm) |
| Hα | 4.1 - 4.3 | 4.4 - 4.6 |
| Hβ | 2.0 - 2.2 | 2.9 - 3.1 |
| Hγ | 2.4 - 2.6 | - |
| Hδ (aromatic) | - | 7.0 - 7.2 |
| Hε (aromatic) | - | 6.7 - 6.9 |
| Cα | 54 - 56 | 56 - 58 |
| Cβ | 28 - 30 | 37 - 39 |
| Cγ | 31 - 33 | 130 - 132 |
| Cδ | 181 - 183 (carboxyl) | 115 - 117 |
| Cε | - | 155 - 157 (C-OH) |
| Cζ (carbonyl) | 174 - 176 | 173 - 175 |
Note: Chemical shifts are approximate and can vary depending on the solvent, pH, temperature, and the local chemical environment within the random copolymer.
To probe the three-dimensional structure of the glutamic acid-tyrosine (1/1) copolymer in solution, Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are utilized. These experiments detect through-space correlations between protons that are in close proximity (typically < 5 Å), providing crucial distance restraints for conformational analysis.
For random copolymers, these experiments can reveal preferences for certain secondary structures, such as α-helices or β-sheets, or indicate a more flexible, random coil conformation. frontiersin.orgnih.gov For instance, the observation of strong sequential Hα(i) - HN(i+1) NOEs would suggest an extended conformation, while medium-range NOEs, such as Hα(i) - Hβ(i+3) or Hα(i) - HN(i+3), would be indicative of helical structures. The absence of significant long-range NOEs often points to a disordered or random coil structure in solution.
Table 2: Hypothetical Key NOE/ROE Correlations and Inferred Spatial Proximities for a Glutamic Acid-Tyrosine (1/1) Copolymer Exhibiting Local Helical Folds.
| Correlating Protons | Inferred Spatial Proximity | Potential Structural Implication |
| Glu Hα(i) - Tyr HN(i+1) | < 3.5 Å | Sequential proximity, common in all conformations |
| Tyr Hα(i) - Glu HN(i+1) | < 3.5 Å | Sequential proximity, common in all conformations |
| Glu Hα(i) - Tyr Hβ(i+3) | < 4.5 Å | Medium-range contact, suggestive of a helical turn |
| Tyr Hα(i) - Glu HN(i+3) | < 4.0 Å | Medium-range contact, indicative of an α-helical structure |
| Tyr Hδ(i) - Glu Hβ(i+1) | < 5.0 Å | Side chain interaction, potential tertiary fold |
Note: The specific correlations and their intensities would depend on the actual solution conformation of the copolymer.
Solid-state NMR (ssNMR) is a vital tool for characterizing the structure of the glutamic acid-tyrosine (1/1) copolymer in its solid, polycrystalline, or aggregated forms, where solution NMR is not feasible. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to obtain high-resolution ¹³C spectra of solid samples. researchgate.nettitech.ac.jp
The ¹³C chemical shifts of amino acid residues in the solid state are highly sensitive to the local conformation. acs.org For example, the Cα and Cβ chemical shifts of both glutamic acid and tyrosine residues can be used to distinguish between α-helical and β-sheet conformations. researchgate.netacs.org This allows for the analysis of the secondary structure adopted by the copolymer chains in the solid phase. Furthermore, ssNMR can provide information on the packing and intermolecular interactions within the solid material.
Table 3: Typical Solid-State ¹³C NMR Chemical Shift Ranges (ppm) for Glutamic Acid and Tyrosine Residues in Different Secondary Structures.
| Carbon | α-Helix (ppm) | β-Sheet (ppm) |
| Glutamic Acid | ||
| Cα | 55 - 58 | 51 - 54 |
| Cβ | 29 - 32 | 26 - 29 |
| C=O | 176 - 179 | 171 - 174 |
| Tyrosine | ||
| Cα | 56 - 59 | 52 - 55 |
| Cβ | 38 - 41 | 35 - 38 |
| C=O | 175 - 178 | 170 - 173 |
Note: These values are based on data from homopolymers and serve as a reference for interpreting the spectra of the copolymer. researchgate.netacs.org
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a cornerstone for the molecular weight determination and sequence analysis of synthetic polymers like the glutamic acid-tyrosine (1/1) copolymer.
Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly well-suited for the analysis of large, non-volatile, and thermally labile molecules such as polypeptides. In ESI-MS, the polymer solution is sprayed through a charged capillary, generating multiply charged ions. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z).
The resulting ESI-MS spectrum of a polydisperse sample like the glutamic acid-tyrosine (1/1) copolymer will show a distribution of peaks, with each peak corresponding to a polymer chain of a specific length with a certain number of charges. From this distribution, the average molecular weight (both number-average, Mn, and weight-average, Mw) and the polydispersity index (PDI) of the copolymer can be determined. This information is critical for quality control and for understanding how the polymer's size influences its properties.
Table 4: Illustrative ESI-MS Data for a Glutamic Acid-Tyrosine (1/1) Copolymer Sample.
| Observed m/z | Charge State (z) | Calculated Mass (Da) |
| 1050.7 | +10 | 10497 |
| 1167.4 | +9 | 10497.6 |
| 1313.3 | +8 | 10498.4 |
| 1499.9 | +7 | 10492.3 |
| Derived Parameters | ||
| Number-Average Molecular Weight (Mn) | ~10,500 Da | |
| Weight-Average Molecular Weight (Mw) | ~12,000 Da | |
| Polydispersity Index (PDI) | ~1.14 |
Note: This is a hypothetical dataset to illustrate the principles of ESI-MS analysis for a polydisperse polymer.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a soft ionization technique used to determine the molecular mass of large, non-volatile molecules like peptides and polymers. In the analysis of glutamic acid-tyrosine copolymers, MALDI-TOF MS provides information on the molecular weight distribution and the presence of different chain lengths. The process involves co-crystallizing the copolymer sample with a matrix material (such as α-cyano-4-hydroxycinnamic acid or sinapinic acid) which absorbs the laser energy, leading to the desorption and ionization of the analyte molecules with minimal fragmentation. acs.orgresearchgate.net
For a synthetic polypeptide like poly(O-benzyl-L-tyrosine), MALDI-TOF MS has been effectively used for end-group analysis, which is critical for confirming the polymerization mechanism and identifying any side reactions. uoi.gr This technique can resolve individual polymer chains that differ by a single monomer unit, providing a detailed picture of the sample's polydispersity. The resulting spectrum displays a series of peaks, where each peak corresponds to a specific polymer chain length (oligomer) with a single charge. The mass difference between adjacent peaks corresponds to the mass of the repeating monomer unit.
Table 1: Illustrative MALDI-TOF MS Data for a Hypothetical Glutamic Acid-Tyrosine Copolymer This table is based on the principles of MALDI-TOF MS analysis of copolymers and does not represent actual experimental data for this specific compound.
| Observed m/z | Corresponding Oligomer |
|---|---|
| 621.2 | (Glu-Tyr)₂ + H⁺ |
| 931.3 | (Glu-Tyr)₃ + H⁺ |
| 1241.4 | (Glu-Tyr)₄ + H⁺ |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Tandem Mass Spectrometry (MS/MS) is a powerful technique for elucidating the primary structure (amino acid sequence) of peptides and polypeptides. The process involves selecting a precursor ion of a specific mass-to-charge ratio (m/z) from the initial mass spectrum, subjecting it to fragmentation, and then analyzing the resulting fragment ions. sc.edu Collision-activated dissociation (CAD) is a common fragmentation method where the precursor ion collides with an inert gas, leading to the cleavage of peptide bonds. acs.org
The fragmentation of a glutamic acid-tyrosine dipeptide or copolymer primarily yields b- and y-type ions. The cleavage of the peptide bond between the glutamic acid and tyrosine residues will produce specific fragment ions that allow for the confirmation of their sequence. For instance, if glutamic acid is at the N-terminus, a b-ion corresponding to the mass of the glutamic acid residue will be observed, along with a y-ion corresponding to the tyrosine residue. The specific fragmentation pattern helps to distinguish between Glu-Tyr and Tyr-Glu sequences. MS/MS is also instrumental in identifying post-translational modifications or chemical alterations, such as the photo-oxidation of tyrosine residues. researchgate.net
Vibrational Spectroscopy
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Groups and Hydrogen Bonding
Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique to identify functional groups and study the secondary structure of proteins and polypeptides. oup.com The infrared spectrum of the Glutamic acid--tyrosine copolymer is characterized by specific absorption bands corresponding to the vibrations of its constituent groups.
The amide I band (1600-1700 cm⁻¹) is particularly sensitive to the secondary structure of the polypeptide backbone. oup.com This band arises mainly from the C=O stretching vibration of the amide groups. Deconvolution of the amide I band can reveal the relative proportions of α-helices, β-sheets, β-turns, and random coil structures. oup.com The amide II band (1510-1580 cm⁻¹), resulting from N-H bending and C-N stretching vibrations, is also sensitive to conformation.
Hydrogen bonding significantly influences the position and shape of the absorption bands. For example, the broad band observed in the 3200-3500 cm⁻¹ region is due to the stretching vibrations of O-H (from the carboxylic acid and phenolic groups) and N-H groups involved in hydrogen bonds. The side chains of glutamic acid (carboxyl group) and tyrosine (phenolic group) also have characteristic IR absorptions. acs.org The C=O stretching of the glutamic acid side-chain carboxyl group typically appears around 1700-1735 cm⁻¹. researchgate.net The aromatic ring of tyrosine gives rise to characteristic bands, including a peak around 1515 cm⁻¹, which is a well-known marker for this amino acid. acs.orgmdpi.com
Table 2: Key FTIR Absorption Bands for Glutamic Acid-Tyrosine Copolymer This table compiles characteristic vibrational frequencies for the functional groups present in the copolymer based on established literature values for peptides. oup.comacs.orgresearchgate.netmdpi.com
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| ~3300 (broad) | O-H and N-H stretching (H-bonded) |
| ~3030 | Aromatic C-H stretching |
| ~2960 | Aliphatic C-H stretching |
| ~1710 | C=O stretching of side-chain COOH (Glu) |
| 1600-1700 | Amide I (C=O stretching of peptide bond) |
| ~1515 | Amide II (N-H bending, C-N stretching) / Tyrosine ring vibration |
| ~1450 | CH₂ bending |
Raman Spectroscopy for Backbone and Side-Chain Vibrations
Raman spectroscopy is a complementary technique to FTIR that also probes vibrational modes. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it excellent for studying the polypeptide backbone and the aromatic side-chain of tyrosine. mdpi.com Water is a weak Raman scatterer, which allows for the analysis of samples in aqueous solution with minimal interference. researchgate.net
In the Raman spectrum of a Glutamic acid--tyrosine copolymer, the amide I band appears around 1650-1680 cm⁻¹, and its shape is indicative of the secondary structure. The amide III band, found between 1230 and 1300 cm⁻¹, is also sensitive to conformation. The side chains of both glutamic acid and tyrosine provide distinct Raman signals. The tyrosine ring vibrations are particularly prominent, with a characteristic doublet near 850 and 830 cm⁻¹, the intensity ratio of which is sensitive to the local environment and hydrogen bonding state of the phenolic hydroxyl group. A strong band around 1616 cm⁻¹ is also a hallmark of the tyrosine side chain. mdpi.com The C-C stretching vibrations of the glutamic acid backbone and side chain contribute to the spectrum in the 800-1000 cm⁻¹ region. researchgate.netmdpi.com
Table 3: Prominent Raman Peaks for Glutamic Acid-Tyrosine Copolymer This table summarizes key Raman shifts based on literature data for tyrosine and glutamic acid-containing peptides. mdpi.comresearchgate.netmdpi.com
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| ~1660 | Amide I |
| ~1616 | Tyrosine ring C=C stretching |
| ~1445 | CH₂ deformation |
| ~1260 | Amide III |
| ~1004 | Phenylalanine/Tyrosine ring breathing |
| ~920 | C-COO⁻ stretching (Glu) |
Terahertz Time-Domain Spectroscopy (THz-TDS) for Low-Frequency Collective Modes
For a Glutamic acid--tyrosine copolymer, THz-TDS can provide insights into the long-range order and dynamics of the polypeptide chains. Studies on various peptides have shown that THz spectra can distinguish between different secondary structures and are sensitive to the hydration state and solvation dynamics around the molecule. optica.orgresearchgate.net The absorption features in the THz region are often broad and can be attributed to the collective vibrational modes of the molecular network formed by intermolecular interactions. rsc.org While specific THz-TDS data for Glutamic acid--tyrosine (1/1) is not widely available, research on similar dipeptides and polypeptides indicates that this technique holds promise for understanding the large-scale conformational properties and dynamics that are not accessible through conventional vibrational spectroscopy. nih.govresearchgate.net
Electronic Spectroscopy
Electronic spectroscopy, primarily UV-Visible absorption spectroscopy, provides information about the electronic transitions within a molecule. For the Glutamic acid--tyrosine copolymer, the UV absorption properties are dominated by the tyrosine residue, as glutamic acid does not have a chromophore that absorbs in the near-UV region (above 220 nm).
The aromatic phenol (B47542) side chain of tyrosine is responsible for its characteristic UV absorption spectrum, with a primary absorption maximum (λ_max) around 275-280 nm. rsc.orgsemanticscholar.org The exact position and intensity of this peak are sensitive to the local environment, including the polarity of the solvent and the protonation state of the phenolic hydroxyl group. Upon deprotonation of the hydroxyl group (at alkaline pH), the λ_max shifts to a longer wavelength (a red-shift) around 295 nm, and the molar absorptivity increases. This phenomenon, known as the spectral shift, can be used to determine the pKa of the tyrosine side chain within the copolymer. The UV spectrum can also be used to quantify the concentration of the copolymer in solution, provided its tyrosine content is known.
Table 4: UV Absorption Properties of the Tyrosine Chromophore Data is based on established spectroscopic properties of tyrosine. rsc.orgsemanticscholar.org
| Condition | λ_max (nm) | Molar Absorptivity (M⁻¹cm⁻¹) |
|---|---|---|
| Neutral pH (Protonated -OH) | ~275 | ~1400 |
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
The ultraviolet absorption spectrum of copolymers of L-tyrosine and L-glutamic acid is informative regarding the interactions between tyrosine residues. In studies of helical poly-L-tyrosine, a model for tyrosine-rich regions in copolymers, the UV-absorption spectra indicate that the pKa of the tyrosyl hydroxyl group is significantly higher than that of the monomer. researchgate.net A notable red shift of 2 mμ, with a maximum absorption (λmax) at 277 mμ, is observed. researchgate.net This shift suggests that tyrosyl-tyrosyl interactions are occurring within the helical conformation, an effect pertinent to the structure of a 1:1 glutamic acid-tyrosine copolymer. researchgate.net
Fluorescence Spectroscopy for Tyrosine Aromatic Chromophore
Fluorescence spectroscopy is a sensitive tool for probing the conformation of poly-α-amino acids, with the tyrosine residue serving as an intrinsic fluorescent probe. acs.orgnih.gov The fluorescence of the tyrosine chromophore is influenced by its local microenvironment within the polypeptide chain. Studies on copolymers of tyrosine with glutamic acid have utilized this property to analyze protein conformation. acs.org The oxidation of L-tyrosine to dityrosine (B1219331) results in a significant change in the fluorescence spectrum, with a strong increase in fluorescence in the 380 to 470 nm range, peaking at approximately 405 nm. researchgate.net This oxidative coupling can be a factor in the analysis of tyrosine-containing polymers under certain conditions. researchgate.net
Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) for Chiral Conformation and Secondary Structure
Optical rotatory dispersion (ORD) and circular dichroism (CD) are powerful techniques for investigating the secondary structure of polypeptides. Studies on poly-L-tyrosine and its copolymers with L-glutamic acid have revealed detailed conformational information. researchgate.netnih.gov
Helical poly-L-tyrosine exhibits multiple Cotton effects in its ORD spectrum, with notable features including:
A peak at 286 mμ, with a mean residue rotation [m′] of 2650°. researchgate.net
A second peak at 254 mμ, with [m′] of 4240°. researchgate.net
A trough at 238 mμ, with [m′] of -6410°. researchgate.net
The negative Cotton effect observed with a trough at 238 mμ is significant as it suggests that poly-L-tyrosine forms a right-handed helix. researchgate.net In copolymers of L-tyrosine and L-glutamic acid, the tyrosyl Cotton effect at 286 mμ is not observed until the tyrosine content reaches 20 mole %. researchgate.net CD studies on random copolymers of L-glutamic acid and L-tyrosine show that the ellipticities vary smoothly with the tyrosyl content, indicating that the conformation is a result of the combined interactions of the residues. researchgate.net
Crystallographic Studies of Glutamic Acid–Tyrosine (1/1) and Related Complexes
Crystallographic methods provide precise atomic-level details of molecular structure and packing in the solid state.
X-ray Diffraction Analysis of Single Crystals
Powder X-ray Diffraction for Polymorphism
Powder X-ray diffraction (PXRD) is instrumental in identifying crystalline phases and studying polymorphism. L-glutamic acid is known to exhibit polymorphism, crystallizing into at least two different forms, α and β. aip.orgtandfonline.com The presence of L-tyrosine as an additive in the crystallization solution has a notable effect, promoting the formation of the metastable α-polymorph while suppressing the stable β-polymorph. aip.orgaip.org Both polymorphs belong to the orthorhombic crystal system with the space group P212121. aip.org The lattice parameters for each form have been determined. aip.org L-tyrosine itself also exists in different polymorphic forms, including α and β polymorphs. researchgate.net
| Polymorph | Crystal System | Space Group | a (Å) | b (Å) | c (Å) |
|---|---|---|---|---|---|
| α-L-Glutamic Acid | Orthorhombic | P212121 | 7.077 | 10.281 | 8.821 |
| β-L-Glutamic Acid | Orthorhombic | P212121 | 6.939 | 17.340 | 5.191 |
Conformational Preferences and Dynamics of Glutamic Acid–Tyrosine (1/1) in Various Environments
The conformational behavior of glutamic acid-tyrosine copolymers is a result of a complex interplay of forces, including backbone dihedral angles and side-chain interactions. Energy calculations performed on poly-L-tyrosine indicate that the right-handed α-helical form is more stable than the left-handed form by 1.8 kcal/mole. aip.org The primary contribution to this stabilization comes from nonbonded energy. aip.org This theoretical preference is supported by experimental ORD data, which also suggests a right-handed helical conformation for poly-L-tyrosine in solution. researchgate.net
In random copolymers containing both glutamic acid and tyrosine, such as the immunomodulatory drug glatiramer acetate, the structure is composed of a nonspecific sequence of the four amino acids L-alanine, L-lysine, L-glutamic acid, and L-tyrosine. nih.gov The conformation of such peptides is not a simple, uniform helix but is determined by local interactions between the different side chains and the surrounding environment. nih.govscispace.com The presence of both acidic (glutamic acid) and aromatic (tyrosine) residues leads to a dynamic structure influenced by factors like pH and ionic strength, which affect the ionization state of the carboxyl groups and the potential for hydrogen bonding and electrostatic interactions.
Influence of Solvent Polarity on Conformation
The polarity of the solvent plays a critical role in dictating the conformational preferences of the Glutamic acid-tyrosine dipeptide. Theoretical studies on dipeptide analogues demonstrate that the potential energy surface, which maps the stable conformations, is significantly altered by the solvent environment. researchgate.net
In the gas phase, dipeptides can adopt various conformations, including extended (β) and turn-like (γ) structures, which are stabilized by weak intramolecular interactions. researchgate.netacs.org However, in a polar solvent like water, the landscape of stable conformations changes. Computational studies using a polarizable continuum model (PCM) to simulate solvent effects show a general widening of low-energy regions and a stabilization of helical structures in aqueous solutions compared to the gas phase. researchgate.netnih.gov This is due to the interactions between the peptide's polar groups and the water molecules, which can disrupt intramolecular hydrogen bonds in favor of hydrogen bonding with the solvent.
Experimental evidence from studies on related peptides shows that changing the solvent composition can induce significant conformational transitions. For instance, a peptide sequence was observed to adopt a random-coil conformation in an aqueous phosphate (B84403) buffer but transitioned to an alpha-helical structure in a methanol/buffer solution. nih.gov This highlights the sensitivity of the dipeptide's secondary structure to the polarity and hydrogen-bonding capacity of its environment.
| Solvent Condition | Observed/Predicted Conformation | Primary Driving Force | Reference |
|---|---|---|---|
| Gas Phase / Low Polarity | Extended (β) and γ-turn structures stabilized by intramolecular H-bonds | Intramolecular interactions | researchgate.netacs.org |
| Aqueous Solution (High Polarity) | Stabilization of helical structures; wider range of accessible conformations | Peptide-solvent hydrogen bonding | researchgate.net |
| Methanol/Buffer Mixture | Shift from random coil to α-helix | Change in solvent polarity and hydrogen bonding network | nih.gov |
Impact of pH and Ionic Strength on Dipeptide Structure
The structure of the Glutamic acid-tyrosine dipeptide is highly sensitive to the pH and ionic strength of the solution, primarily due to the presence of multiple ionizable groups. These include the N-terminal amino group, the C-terminal carboxyl group, the side-chain carboxyl group of glutamic acid, and the phenolic hydroxyl group of tyrosine. libretexts.org
These changes in protonation state directly influence the dipeptide's conformation. Constant-pH molecular dynamics studies on the related dipeptide kyotorphin (B1673678) (L-Tyr-L-Arg) have shown a remarkable variety of conformations at different pH values. nih.gov The protonation of the N-terminal amine, in particular, was identified as a key factor driving the transition between more extended and more compact conformational states. nih.gov This is because changes in charge distribution alter the intramolecular electrostatic forces, leading to rearrangements of the peptide backbone and side chains to find a new energetic minimum.
Ionic strength also modulates the dipeptide's structure by screening electrostatic interactions. mdpi.com While its effect on the pKa values themselves may be minor, ionic strength can influence the effective range and strength of interactions between charged groups on the peptide. nih.gov In studies of larger proteins like myosin, increasing ionic strength has been shown to induce a loosening of the protein structure and lead to the exposure of buried aromatic amino acid residues. mdpi.com For dipeptides, changes in ionic strength can affect properties like self-assembly and gelation, which are dependent on intermolecular forces that are themselves governed by the peptide's conformation. mdpi.com
| Ionizable Group | Approximate pKa | Charge State at pH < pKa | Charge State at pH > pKa | Reference |
|---|---|---|---|---|
| C-Terminal Carboxyl (α-carboxyl) | ~2.0 - 3.1 | Neutral (COOH) | Negative (COO⁻) | libretexts.orgyoutube.com |
| Glutamic Acid Side Chain (γ-carboxyl) | ~4.1 - 4.25 | Neutral (COOH) | Negative (COO⁻) | libretexts.orgwikipedia.org |
| N-Terminal Amino (α-amino) | ~8.0 - 9.5 | Positive (NH₃⁺) | Neutral (NH₂) | libretexts.orgyoutube.com |
| Tyrosine Side Chain (phenolic hydroxyl) | ~10.1 | Neutral (OH) | Negative (O⁻) | libretexts.org |
Computational Chemistry and Molecular Modeling
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations provide fundamental insights into the electronic structure, stability, and reactivity of the glutamic acid-tyrosine system. These calculations are based on solving the Schrödinger equation, offering a detailed description of electron distribution and energy states.
Density Functional Theory (DFT) is a widely used computational method to investigate the ground state properties of molecules. sciforum.netmdpi.com It is employed to determine the optimized geometries, electronic structures, and various molecular properties of amino acids and their polymers. sciforum.netswinburne.edu.au For the Glutamic acid--tyrosine (1/1) copolymer, DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311G**, can predict the most stable three-dimensional structure by minimizing the system's energy. sciforum.netresearchgate.net These calculations reveal crucial information about bond lengths, bond angles, and dihedral angles that define the copolymer's conformation.
Furthermore, DFT is used to calculate chemical descriptors that shed light on the copolymer's reactivity. researchgate.net These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the difference between which (the HOMO-LUMO gap) is a key indicator of chemical reactivity and kinetic stability. mdpi.com The antioxidant properties of the constituent amino acids have been studied using DFT, examining mechanisms like hydrogen-atom transfer (HAT) and single electron transfer followed by proton transfer (SET-PT). nih.gov
For even greater accuracy in energetic calculations, ab initio methods are employed. These methods solve the Schrödinger equation without the use of empirical parameters, relying solely on fundamental physical constants. mdpi.com Methods such as the Hartree-Fock (HF) method, improved by including corrections for electron correlation through Møller-Plesset perturbation theory (MP2), provide highly accurate energy data. researchgate.netnih.gov
A notable application of high-accuracy ab initio calculations is the refinement of parameters for molecular mechanics force fields. For instance, studies have generated large data sets of energies for the 20 common amino acid dipeptides, including those of glutamic acid and tyrosine, using geometry optimization at the HF/6-31G** level followed by single-point energy calculations at the highly accurate LMP2/cc-pVTZ(-f) level. acs.org This level of theory yields conformational energy differences with an average deviation of just 0.25 kcal/mol from experimental data, providing a robust benchmark for less computationally intensive methods. acs.org These high-accuracy calculations are crucial for developing reliable models for larger systems like the Glutamic acid--tyrosine (1/1) copolymer. acs.org
| Computational Method | Primary Application for Glutamic acid--tyrosine (1/1) | Key Parameters Calculated | References |
| Density Functional Theory (DFT) | Determination of ground state geometry and electronic properties. | Optimized bond lengths/angles, HOMO/LUMO energies, reaction energies. | sciforum.net, mdpi.com, researchgate.net |
| Ab Initio (HF, MP2) | High-accuracy single-point energy calculations for benchmarking. | Conformational energies, ionization energy, electron affinity. | acs.org, researchgate.net, nih.gov |
| Time-Dependent DFT (TD-DFT) | Prediction of UV-visible and other electronic spectra. | Excitation energies, oscillator strengths. | researchgate.net |
| QM/MM Hybrid Methods | Calculation of properties in a condensed-phase environment (e.g., solution). | Vibrational frequency shifts, solvation effects on structure. | nih.gov |
This table provides an overview of quantum chemical methods and their applications in studying the Glutamic acid--tyrosine (1/1) copolymer.
Quantum chemical calculations are instrumental in predicting and interpreting the spectroscopic signatures of molecules. By calculating the second derivatives of the energy with respect to atomic displacements, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be predicted. swinburne.edu.auresearchgate.net For the individual components, glutamic acid and tyrosine, DFT has been successfully used to calculate their terahertz absorption spectra, with results showing good agreement with experimental data. researchgate.net These calculations help assign observed spectral peaks to specific inter- and intramolecular collective vibrational modes. researchgate.net
For a copolymer in a complex environment, such as in an aqueous solution, hierarchical approaches like Quantum Mechanics/Molecular Mechanics (QM/MM) models can provide quantitatively reliable predictions. nih.gov In such a model, the copolymer (or a part of it) is treated with quantum mechanics, while the surrounding solvent is modeled using classical mechanics. This allows for the accurate prediction of vibrational frequency shifts induced by the environment, which is crucial for interpreting experimental spectra of the copolymer in solution or when bound to other biomolecules. nih.gov
The redox properties of the Glutamic acid--tyrosine (1/1) copolymer are primarily governed by the tyrosine residue, which is known to be redox-active and can participate in electron transfer (ET) processes. caltech.eduyale.edu Computational methods are used to investigate the thermodynamics and kinetics of these processes. The oxidation of tyrosine is often coupled to proton transfer, a mechanism known as Proton-Coupled Electron Transfer (PCET). yale.edu
The mechanism of electron transfer through a peptide chain can occur via two primary pathways: superexchange (tunneling) or a multi-step hopping process. rsc.org In a hopping mechanism, amino acid side chains, such as tyrosine, can act as intermediate stepping stones for the electron. rsc.org Computational modeling helps to determine which pathway is more favorable by analyzing the energetics of the donor, acceptor, and the bridging peptide. rsc.org Understanding these pathways is critical for applications where the copolymer might be used in bio-electrochemical systems. acs.org
Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics
While quantum mechanics excels at describing electronic properties, Molecular Dynamics (MD) simulations are the primary tool for exploring the physical movements and conformational dynamics of macromolecules over time. wikipedia.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, where the forces are calculated using a molecular mechanics force field (e.g., CHARMM, OPLS-AA). wikipedia.orgacs.org
For the Glutamic acid--tyrosine (1/1) copolymer, MD simulations can model its dynamic behavior in various environments, such as in a vacuum or solvated in water. These simulations provide a view of the copolymer's conformational landscape, revealing how it folds, flexes, and interacts with its surroundings on timescales from picoseconds to microseconds. wikipedia.org Simulations can track the formation and breaking of hydrogen bonds, hydrophobic interactions between tyrosine residues, and electrostatic interactions involving the charged glutamic acid side chains, all of which govern the copolymer's structure and self-assembly. nih.gov
A key goal of MD simulations is to map the free energy landscape of a molecule. researchgate.netresearchgate.net This landscape represents the relative free energy of all possible conformations of the copolymer, with valleys corresponding to stable or metastable states and mountains representing the energy barriers between them. researchgate.net
Standard MD simulations can get trapped in local energy minima, failing to sample the entire conformational space. To overcome this, enhanced sampling techniques like metadynamics or umbrella sampling are used. mdpi.com These methods add a history-dependent bias to the potential energy, encouraging the system to escape energy wells and explore new conformations. nih.gov By analyzing the biased trajectory, a multi-dimensional free energy surface can be constructed. nih.gov This landscape provides critical thermodynamic and kinetic information, such as the relative stability of different folded or aggregated states of the Glutamic acid--tyrosine (1/1) copolymer and the pathways for transitioning between them. mdpi.com
Simulation of Solvent Effects and Temperature Dependence
The influence of the surrounding environment, specifically the solvent and temperature, on the conformation and stability of glutamic acid and tyrosine-containing structures is a key area of computational investigation.
Solvent Effects: Molecular modeling calculations, such as those using Density Functional Theory (DFT), have been employed to understand the impact of various solvents on amino acids, including tyrosine. researchgate.net Studies have simulated amino acids in the gaseous state and under the influence of solvents like dimethyl sulfoxide (B87167) (DMSO), acetonitrile, methanol, and nitromethane (B149229) to observe changes in geometrical parameters. researchgate.net For instance, the use of a polarizable continuum model (CPCM) has been shown to yield results that better align with measured spectra. researchgate.net In the context of related polymers, the nature of the solvent has been studied during the formation of nanoparticles from amphiphilic copolymers, noting its effect on particle diameter and surface potential. nih.gov
Temperature Dependence: Molecular dynamics (MD) simulations are a primary method for exploring the temperature dependence of polypeptides. d-nb.info Research on poly-L-glutamic acid (polyE) has shown that, regardless of its secondary structure (α-helix, β-sheet, or random-coil), it undergoes a dynamical transition between 190 and 240 K. rsc.org Solid-state DFT simulations on the polymorphs of L-glutamic acid have been used to calculate thermodynamic stabilities, revealing that the α-form is more stable at low temperatures, with a predicted phase transition to the more stable β-form occurring at 222 K. acs.org These simulations calculate the Gibbs free energy as a function of temperature to predict such transitions. acs.org The entropy and enthalpy changes associated with the desorption of polypeptides from surfaces at different temperatures have also been determined through a combination of MD simulations and experimental techniques, though these changes were found to be small for polytyrosine. d-nb.info
Table 1: Findings on Temperature-Dependent Transitions in Related Molecules
| Molecule/System | Computational Method | Key Finding | Transition Temperature (K) | Reference |
|---|---|---|---|---|
| Poly-L-glutamic acid (polyE) | Terahertz Spectroscopy / Phenomenological Analysis | Undergoes a dynamical transition. | 190 - 240 K | rsc.org |
| L-glutamic acid Polymorphs | Solid-State Density Functional Theory (DFT) | Phase transition from α-form to β-form. | 222 K | acs.org |
Molecular Docking and Recognition Studies
Molecular docking simulations are used to predict how a molecule like Glutamic acid--tyrosine (1/1) or its related polymers might bind to a biological target, such as a receptor or enzyme. This involves predicting the preferred orientation of the molecule when bound to form a stable complex.
While specific docking studies on the Glutamic acid--tyrosine (1/1) compound are not prominent in the literature, the methodology is widely applied to understand peptide and polypeptide interactions. For example, poly(L-glutamic acid-L-tyrosine) is known to be a substrate for protein tyrosine kinases. sigmaaldrich.com Molecular docking could be employed to simulate the binding of this polymer into the active site of a kinase, predicting the specific conformation that allows for phosphorylation of the tyrosine residues. Such simulations would elucidate the key interactions between the amino acid side chains and the residues of the enzyme's binding pocket.
Table 2: Example Analysis of Intermolecular Interactions from a Model System
| Interaction Type | Method | Calculated Property | Finding | Reference |
|---|---|---|---|---|
| Polymer-Cofactor Association | PM3 Semi-empirical | Gibbs Free Energy, Enthalpy, Entropy | Complex formation is not spontaneous at room temperature as the loss of entropy outweighs the gain in enthalpy. | researchgate.net |
| R-OH···O (Hydrogen Bond) | PM3 Semi-empirical | Electron Density | A total electron density of 0.0323 was found between the H and O atoms, indicating a defined interaction. | researchgate.net |
Computational Prediction of Functional Properties
Beyond structural simulations, computational methods can predict the biological or chemical functions of a molecule.
QSAR analysis is a computational technique that aims to build a statistical relationship between the chemical structure of a series of compounds and their biological activity. For a molecule like Glutamic acid--tyrosine (1/1) or its related copolymers, QSAR could be used to predict functional properties. For instance, it is known that poly(L-glutamic acid-L-tyrosine) can inhibit certain tyrosine-specific protein kinases. sigmaaldrich.com A QSAR study could be designed by creating a library of related copolymers with varying ratios of glutamic acid to tyrosine or with modified side chains. By computing various molecular descriptors for these structures and correlating them with experimentally measured kinase inhibition, a predictive model could be developed. This model could then be used to design novel copolymers with enhanced inhibitory activity.
The antioxidant potential of a compound, particularly one containing a phenolic group like tyrosine, can be predicted using computational descriptors. The antioxidant activity of phenols is often related to their ability to donate a hydrogen atom from the hydroxyl group to neutralize free radicals. Computational chemistry can calculate descriptors that quantify this ability. Research has suggested that the presence of hydrophobic amino acids at the terminal ends of peptides can enhance antioxidant capabilities. researchgate.net
Key computational descriptors for predicting antioxidant activity include:
Bond Dissociation Enthalpy (BDE): The enthalpy change associated with breaking the O-H bond in the phenolic group of tyrosine. A lower BDE indicates easier hydrogen donation and potentially higher antioxidant activity.
Ionization Potential (IP): The energy required to remove an electron. This relates to the molecule's ability to donate an electron, another mechanism of antioxidant action.
Electron Density: The distribution of electrons in the molecule, particularly around the phenolic hydroxyl group, can indicate its reactivity towards free radicals.
Table 3: Common Computational Descriptors for Antioxidant Activity Prediction
| Descriptor | Relevance to Antioxidant Activity |
|---|---|
| Bond Dissociation Enthalpy (BDE) of O-H bond | Measures the ease of hydrogen atom donation to scavenge radicals. |
| Ionization Potential (IP) | Relates to the ability to neutralize radicals via electron transfer. |
| Highest Occupied Molecular Orbital (HOMO) Energy | Higher HOMO energy often correlates with a greater ability to donate electrons. |
Table of Compounds Mentioned
| Compound Name |
|---|
| Glutamic acid--tyrosine (1/1) |
| Poly(L-glutamic acid-L-tyrosine) |
| Poly-L-glutamic acid (polyE) |
| Polytyrosine |
| L-glutamic acid |
| Tyrosine |
| Polylysine |
| Dimethyl sulfoxide (DMSO) |
| Acetonitrile |
| Methanol |
| Nitromethane |
Biomolecular Interactions and Functional Roles
Molecular Interactions of Glutamic Acid–Tyrosine (1/1) with Biomolecules
The unique chemical characteristics of Glutamic Acid–Tyrosine (1/1) facilitate its interaction with a variety of biological macromolecules, influencing their structure and function.
Glutamic Acid–Tyrosine (1/1) has been shown to interact with a range of peptides and proteins, often leading to the modulation of their biological activity. These interactions are driven by a combination of electrostatic forces, owing to the negatively charged glutamate (B1630785) residues at physiological pH, and hydrophobic and aromatic stacking interactions involving the tyrosine residues.
The specificity and affinity of Glutamic Acid–Tyrosine (1/1) for different proteins are determined by the distribution and accessibility of complementary residues on the protein surface. Proteins with positively charged domains are likely to exhibit strong electrostatic interactions with the glutamic acid residues of the copolymer. Similarly, the presence of hydrophobic pockets or aromatic residues can lead to favorable interactions with the tyrosine component.
Research has demonstrated that the presence of tyrosine in glutamic acid-rich polypeptides significantly enhances their inhibitory capacity against certain enzymes. nih.gov For instance, the affinity of these copolymers for casein kinase II is a general property observed across different species, including rat liver and yeast. nih.gov The versatility of tyrosine in mediating molecular interactions is a key factor in the binding affinity and specificity of these copolymers. nih.gov
The interaction of Glutamic Acid–Tyrosine (1/1) with proteins can influence their conformational stability. By binding to specific regions of a protein, the copolymer can either stabilize or destabilize its native structure. For instance, interactions with unfolded or partially folded states could potentially interfere with the proper folding process. Conversely, binding to the native state might enhance its stability.
Studies on copolymers of L-glutamic acid and L-tyrosine have shown that the presence of tyrosine can significantly affect the conformation of the polypeptide itself. acs.org The interactions between tyrosine residues can contribute to the formation of helical structures. acs.org While direct studies on the impact of Glutamic Acid–Tyrosine (1/1) on the folding of other specific proteins are limited, the general principles of amino acid interactions suggest that the copolymer could modulate protein stability. The physicochemical properties of tyrosine make it highly effective in mediating molecular recognition, which can influence protein folding and stability. nih.gov
A significant area of research has been the ability of glutamic acid and tyrosine copolymers to modulate the activity of various enzymes. These copolymers have been identified as potent inhibitors of certain protein kinases.
Random heteropolymers of glutamic acid and tyrosine, including the 1:1 ratio, are powerful competitive inhibitors of casein kinase-2. nih.gov Their inhibitory potency is significantly greater than that of polyglutamic acid alone, highlighting the crucial role of the tyrosine residues. nih.gov The inhibition is competitive with respect to the protein substrate, suggesting that the copolymer binds to the active site of the enzyme. nih.gov The inhibitory power of these copolymers is influenced by the amino acid composition, with the presence of tyrosine being a key factor for high-affinity binding to the catalytic site of casein kinase-2. nih.gov The I50 value for a related copoly(Glu:Tyr) (4:1) was found to be 20 nM, which is 250-fold lower than that of polyglutamic acid. nih.gov
| Enzyme | Type of Inhibition | Ki/I50 Value | Reference |
| Casein Kinase II | Competitive | I50 for copoly(Glu:Tyr) (4:1) is 20 nM | nih.gov |
| Casein Kinase-2 | Competitive | Ki values are one to two orders of magnitude lower than polyglutamates | nih.gov |
This table summarizes the inhibitory effects of glutamic acid-tyrosine copolymers on specific enzymes.
The interactions of Glutamic Acid–Tyrosine (1/1) with nucleic acids and lipids are less extensively studied compared to its interactions with proteins. However, the fundamental chemical properties of the copolymer suggest potential modes of interaction.
The negatively charged phosphate (B84403) backbone of nucleic acids could engage in electrostatic interactions with any positively charged domains that might be induced in the copolymer under specific pH conditions, although repulsive forces would be expected at neutral pH. The aromatic tyrosine residues could potentially intercalate between the bases of single-stranded nucleic acids or interact with the grooves of double-stranded DNA or RNA. Studies have shown that tyrosine-containing oligopeptides can bind to polynucleotides and nucleic acids, with a specific stacking interaction of tyrosyl residues with nucleic acid bases in single-stranded structures. nih.gov
Regarding lipids, the hydrophobic nature of the tyrosine side chains could facilitate interactions with the nonpolar acyl chains of lipids in membrane structures or lipid nanoparticles. These interactions could potentially disrupt membrane integrity or, conversely, be harnessed for the delivery of the copolymer across cell membranes.
The carboxylate groups of the glutamic acid residues and the hydroxyl group of the tyrosine residues in Glutamic Acid–Tyrosine (1/1) provide potential sites for metal ion chelation. The coordination of metal ions can have a significant impact on the conformation and properties of the copolymer.
L-glutamic acid itself is known to form complexes with various metal ions, where the metal ions can chelate with the amine and carboxyl groups. researchgate.net Similarly, tyrosine modification, such as phosphorylation or sulfation, has been shown to enhance metal ion binding to peptides. nih.gov While specific studies on the metal ion complexation of the Glutamic Acid–Tyrosine (1/1) copolymer are not extensively detailed in the provided search results, the presence of these functional groups suggests a capacity for such interactions. The binding of metal ions could influence the copolymer's structure, solubility, and its interactions with other biomolecules.
Binding Studies with Peptides and Proteins
Role of Glutamic Acid–Tyrosine (1/1) in Molecular Recognition Events
The specific pairing of glutamic acid and tyrosine residues is fundamental to a variety of molecular recognition events that dictate protein structure and function. The interplay of their unique chemical properties—the acidic carboxyl group of glutamic acid and the aromatic phenol (B47542) group of tyrosine—facilitates a range of non-covalent interactions. These interactions, including hydrogen bonding, aromatic stacking, and electrostatic forces, are crucial for creating highly specific binding sites and stabilizing protein complexes.
Hydrogen Bonding Networks Involving Glutamic Acid and Tyrosine Residues
Hydrogen bonds are critical for the specificity and stability of biomolecular structures. The side chains of glutamic acid and tyrosine are well-equipped to act as both hydrogen bond donors and acceptors, allowing them to participate in complex and influential hydrogen-bonding networks.
The carboxyl group (-COOH) of glutamic acid's side chain can donate a hydrogen bond from its hydroxyl group and accept hydrogen bonds at both of its oxygen atoms. Similarly, the hydroxyl group (-OH) on the aromatic ring of tyrosine can act as a hydrogen bond donor and, to a lesser extent, its oxygen can act as an acceptor. The formation of a hydrogen bond network involving these two residues can stabilize protein structures and play a direct role in biological functions like ligand binding and enzyme catalysis. nih.govrsc.org For instance, in certain photoreceptors, a hydrogen-bond network involving glutamine (a related amide of glutamic acid) and tyrosine is essential for light-induced proton-coupled electron transfer. researchgate.net The presence and geometry of these networks can modulate the electronic environment of active sites, influencing reactivity and ligand stabilization. nih.gov In some receptor proteins, strong hydrogen bonding involving a buried glutamic acid is a key component of the mechanism for receptor dimerization and activation. nih.gov
Table 1: Hydrogen Bonding Capabilities of Glutamic Acid and Tyrosine
| Amino Acid Residue | Functional Group | Potential Role | Example Interaction |
|---|---|---|---|
| Glutamic Acid | Carboxyl (-COOH) | Donor & Acceptor | Donates H from -OH; Accepts H at C=O |
| Tyrosine | Hydroxyl (-OH) | Donor & Acceptor | Donates H from -OH; Oxygen can accept H |
Aromatic Interactions (π-π Stacking) Facilitated by Tyrosine
The aromatic ring of tyrosine is a key facilitator of π-π stacking interactions, a type of non-covalent interaction that is crucial for protein folding and molecular recognition. wikipedia.orgrsc.org These interactions occur between the π-electron clouds of aromatic rings. While a direct face-to-face "sandwich" orientation is electrostatically repulsive, more stable arrangements like the parallel-displaced (offset stacking) and the perpendicular T-shaped (edge-to-face) orientations are commonly observed in proteins. wikipedia.orgnih.gov
Tyrosine and other aromatic amino acids like tryptophan are primary residues involved in forming these stabilizing interactions. researchgate.net It is estimated that approximately 60% of aromatic side chains in proteins participate in π-stacking. rsc.org These interactions, though individually weak with energies typically in the range of -0.5 to -2.0 kcal/mol, collectively contribute significantly to the conformational stability of proteins and protein-DNA complexes. nih.govresearchgate.net The presence of a glutamic acid residue near a tyrosine can influence the local electrostatic environment, potentially modulating the strength and geometry of these π-π interactions.
Table 2: Common Geometries in π-π Stacking Interactions
| Interaction Geometry | Description | Relative Stability |
|---|---|---|
| Parallel-Displaced (Offset Stacked) | Aromatic rings are parallel but offset from one another. | Electrochemically attractive and commonly observed. wikipedia.org |
| T-shaped (Edge-to-Face) | The edge of one aromatic ring points towards the face of another. | Attractive orientation, frequently found in proteins. nih.gov |
| Sandwich (Face-to-Face) | Aromatic rings are stacked directly on top of each other. | Electrochemically repulsive and rarely observed. wikipedia.orgnih.gov |
Electrostatic Interactions and Ionic Complementarity
Electrostatic interactions are fundamental forces in biomolecular recognition, driven by the attraction between oppositely charged groups. At physiological pH, the side chain of glutamic acid is deprotonated, carrying a negative charge (glutamate). This allows it to form strong ionic interactions, often called salt bridges, with positively charged amino acid residues like lysine or arginine. reddit.com
While tyrosine is an uncharged polar amino acid, its aromatic ring possesses a region of negative electrostatic potential due to its π-electron cloud. researchgate.net This enables it to participate in favorable cation-π interactions, where a cation (like the positively charged side chain of lysine or arginine) is attracted to the electron-rich face of the aromatic ring. nih.govresearchgate.net The combination of a negatively charged glutamate and a nearby tyrosine residue creates a region of distinct electrostatic potential that can guide the binding of substrates, ligands, or other proteins. The ionic complementarity between glutamate and a positively charged partner, potentially stabilized by adjacent cation-π or hydrogen-bonding interactions with tyrosine, forms a highly specific binding motif.
Post-Translational Modifications of Tyrosine within Glutamic Acid–Tyrosine (1/1) Contexts
Post-translational modifications (PTMs) dramatically expand the functional capacity of proteins beyond the 20 canonical amino acids. Tyrosine is a frequent target for such modifications, which can act as molecular switches to regulate protein activity, localization, and interaction with other molecules. The local chemical environment, including the presence of residues like glutamic acid, can influence the susceptibility of a tyrosine residue to these modifications and the subsequent biological outcomes.
Phosphorylation of Tyrosine and its Signaling Implications
Tyrosine phosphorylation is a critical PTM that acts as a cornerstone of cellular signal transduction. wikipedia.orgwikipedia.org This process involves the enzymatic transfer of a phosphate group from ATP to the hydroxyl group of a tyrosine residue, a reaction catalyzed by protein tyrosine kinases. wikipedia.org The addition of the bulky, negatively charged phosphate group can induce significant conformational changes in a protein, creating new binding sites for other proteins, particularly those containing SH2 domains, and altering enzymatic activity. wikipedia.org
This modification is a key event in a vast number of signaling pathways that control cell growth, proliferation, differentiation, and migration. wikipedia.orgwikipedia.org Research has shown that glutamate can induce the proliferation of certain central nervous system cells (astrocytes) through a pathway that is dependent on tyrosine kinase activity, highlighting a direct functional link between glutamate signaling and tyrosine phosphorylation. nih.gov The regulation of these signaling cascades is essential, and aberrant tyrosine phosphorylation is a hallmark of many diseases, including cancer. wikipedia.org
Table 3: Key Aspects of Tyrosine Phosphorylation
| Component | Function | Significance in Signaling |
|---|---|---|
| Tyrosine Kinase | Enzyme that catalyzes the transfer of a phosphate group to tyrosine. wikipedia.org | Acts as an "on" switch in signaling pathways. wikipedia.org |
| Protein Tyrosine Phosphatase | Enzyme that removes the phosphate group from tyrosine. | Acts as an "off" switch, terminating the signal. |
| Phosphotyrosine (pTyr) | The modified tyrosine residue. | Serves as a docking site for proteins with SH2 or PTB domains. wikipedia.org |
| SH2 Domain | A protein domain that specifically binds to phosphotyrosine residues. wikipedia.org | Crucial for recruiting downstream signaling molecules. |
Oxidative Modifications (e.g., Dityrosine (B1219331) Formation)
Under conditions of oxidative stress, tyrosine residues are susceptible to attack by reactive oxygen species (ROS), leading to various oxidative modifications. aston.ac.uknih.gov A prominent example is the formation of dityrosine, which involves the coupling of two tyrosyl radicals to form a covalent cross-link. researchgate.netnih.gov This process can occur both within the same protein (intramolecular) or between different protein molecules (intermolecular), leading to protein aggregation. taylorandfrancis.com
The formation of dityrosine and other oxidized tyrosine products can alter protein structure and function and is often considered a marker of oxidative damage. nih.govtaylorandfrancis.com The accumulation of these modified proteins is associated with a range of pathological conditions. taylorandfrancis.com The chemical environment surrounding a tyrosine residue, including the proximity of charged residues like glutamic acid, can influence its susceptibility to oxidation by various reactive species. aston.ac.uk
Antioxidant Activity and Redox Mechanisms of Glutamic Acid–Tyrosine (1/1)
Scavenging of Reactive Oxygen Species (ROS) and Free Radicals
The antioxidant function of the Glutamic Acid–Tyrosine (1/1) copolymer is primarily attributed to the phenolic side chain of the tyrosine residues. This structure is capable of donating a hydrogen atom or an electron to neutralize various reactive oxygen species (ROS) and free radicals, thereby terminating damaging radical chain reactions. mdpi.com Aromatic amino acids like tyrosine are recognized as essential for the antioxidant role of peptides and polymers. researchgate.net
Key ROS that the copolymer can theoretically scavenge include:
Hydroxyl Radical (•OH): One of the most reactive and damaging ROS. The tyrosine phenol group can effectively quench this radical.
Superoxide Anion (O₂•⁻): A primary ROS formed during metabolic processes.
Peroxyl Radicals (ROO•): Involved in the propagation of lipid peroxidation.
While specific quantitative data from assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) for the 1:1 copolymer are not extensively detailed in the literature, the known antioxidant activities of its constituent amino acids provide a strong basis for its function. Studies on various peptides confirm that those rich in tyrosine and acidic amino acids exhibit potent free radical scavenging capabilities. researchgate.netnih.gov
Table 1: Contribution of Individual Residues to ROS Scavenging
| Amino Acid Residue | Primary Scavenging Mechanism | Target Species |
|---|---|---|
| Tyrosine | Hydrogen/Electron Donation | •OH, O₂•⁻, ROO• |
| Glutamic Acid | Metal Ion Chelation (Fe²⁺, Cu²⁺) | Prevents •OH formation |
Electron Transfer and Proton-Coupled Electron Transfer (PCET) Mechanisms
The fundamental mechanism behind the antioxidant activity of the tyrosine residue involves electron transfer (ET). The phenol group of tyrosine can be oxidized by losing an electron to a radical species, forming a tyrosyl radical (TyrO•). nih.govnih.gov This process is central to the function of many biological redox systems. nih.gov In polymers and peptides, tyrosine residues can act as "stepping stones" for electron transfer over significant distances, a process known as a hopping mechanism. nih.govrsc.org This allows the copolymer to efficiently manage oxidative threats. The removal of a tyrosine residue from a peptide chain has been shown to decrease the rate of electron transfer by as much as 20-fold, highlighting its critical role. umich.edu
More specifically, the oxidation of tyrosine often proceeds via a Proton-Coupled Electron Transfer (PCET) mechanism. nih.govacs.org In PCET, the transfer of an electron and a proton occur in a coordinated manner. This is a common feature of tyrosine oxidation and is vital for many catalytic redox reactions in nature. nih.govnih.gov The process can be described by two main pathways:
Stepwise Electron Transfer-Proton Transfer (ETPT): The tyrosine phenol first loses an electron to form a radical cation (TyrOH•⁺), which then rapidly loses a proton to become a neutral tyrosyl radical (TyrO•).
Concerted Electron-Proton Transfer (CEPT): The electron and proton are transferred in a single kinetic step to the radical species and a proton acceptor, respectively. acs.org
The glutamic acid residue plays a potentially crucial role in the PCET mechanism. With a pKa of its side chain around 4.3, the glutamate carboxylate group can act as a proton acceptor. nih.gov Molecular dynamics simulations and experimental studies on model proteins have identified glutamate as a possible proton acceptor during tyrosine oxidation, facilitating the PCET process. nih.govrsc.org This interaction between adjacent tyrosine and glutamic acid residues within the copolymer can enhance the efficiency of radical scavenging by stabilizing the transition state of the PCET reaction.
Table 2: Key Parameters in Tyrosine Redox Chemistry
| Parameter | Description | Typical Value/State | Reference |
|---|---|---|---|
| Initial State | Neutral tyrosine residue | Tyr-OH | acs.org |
| Oxidized State | Neutral tyrosyl radical | Tyr-O• | nih.gov |
| Proton Acceptor | A base that accepts the phenolic proton | Glutamate, Water, Buffer species | nih.govacs.org |
| Mechanism | Pathway of electron and proton loss | Concerted (CEPT) or Stepwise (ETPT) | acs.org |
Influence of pH and Environment on Antioxidant Capacity
Glutamic Acid: The side chain carboxyl group of glutamic acid has a pKa of approximately 4.3. nih.gov At physiological pH (~7.4), it is predominantly in its deprotonated, negatively charged carboxylate form (Glu⁻). This state is optimal for chelating metal ions. At acidic pH (below 4.3), it becomes protonated and neutral (Glu-COOH), reducing its metal-chelating ability.
Tyrosine: The phenolic hydroxyl group of tyrosine has a pKa of about 10. acs.org At physiological pH, it is protonated (Tyr-OH). Deprotonation to the tyrosinate anion (Tyr-O⁻) occurs at alkaline pH. This deprotonation significantly enhances the antioxidant capacity because the tyrosinate anion is a much more potent electron donor than the protonated phenol. nih.gov
The interplay between pH and the PCET mechanism is critical. Studies on tyrosine-containing model systems show that the dominant PCET pathway can switch depending on pH. acs.orgdiva-portal.org
At high pH (> 8-9) , where the tyrosinate form is more prevalent, the mechanism often shifts to a Proton-Transfer-Electron-Transfer (PTET) pathway. Here, deprotonation occurs first, followed by a very rapid electron transfer from the resulting anion. nih.gov
At lower and neutral pH , a concerted (CEPT) mechanism is often favored. acs.org
Therefore, the antioxidant activity of the copolymer is expected to increase as the pH becomes more alkaline, due to the enhanced electron-donating ability of the deprotonated tyrosine residue. nih.govrsc.org The local environment, including the polarity and presence of other proton acceptors or donors, can also fine-tune the redox potential of tyrosine and influence the kinetics of electron transfer. rsc.org
Table 3: pH-Dependent States and Antioxidant Function
| pH Range | Glutamic Acid State | Tyrosine State | Dominant Antioxidant Mechanism | Expected Activity |
|---|---|---|---|---|
| Acidic (pH < 4) | -COOH (Neutral) | -OH (Neutral) | H• donation, CEPT | Moderate |
| Neutral (pH ~7) | -COO⁻ (Anionic) | -OH (Neutral) | H• donation, CEPT, Metal Chelation | Good |
| Alkaline (pH > 10) | -COO⁻ (Anionic) | -O⁻ (Anionic) | Electron donation (PTET), Metal Chelation | Highest |
Self Assembly and Nanostructure Formation
Principles of Supramolecular Chemistry Applied to Glutamic Acid–Tyrosine (1/1)
Supramolecular chemistry governs the organization of molecules into larger, ordered structures through non-covalent interactions. In the context of the Glutamic acid--tyrosine (1/1) dipeptide, several key principles of supramolecular chemistry are at play. The amphiphilic nature of this dipeptide, arising from the hydrophilic carboxylic acid groups of glutamic acid and the more hydrophobic aromatic ring of tyrosine, is a primary driver of self-assembly in aqueous environments.
The process is a delicate balance of enthalpic and entropic factors. The formation of non-covalent bonds is enthalpically favorable, while the release of ordered water molecules from the hydrophobic and hydrophilic surfaces of the dipeptide into the bulk solvent is entropically favorable. This interplay dictates the final, thermodynamically stable supramolecular architecture.
The specific arrangement of glutamic acid and tyrosine residues allows for a directional and specific set of interactions. The peptide backbone itself provides hydrogen bonding sites through its amide and carbonyl groups, which are fundamental to the formation of secondary structures like β-sheets, a common motif in self-assembling peptides. The side chains of glutamic acid and tyrosine then decorate this backbone, providing further opportunities for intermolecular interactions that guide the assembly into higher-order structures.
Formation of Ordered Nanostructures from Glutamic Acid–Tyrosine (1/1)
The self-assembly of dipeptides like Glutamic acid--tyrosine (1/1) can lead to a variety of well-defined nanostructures, including fibrils, nanotubes, and hydrogels. The formation of these structures is highly dependent on factors such as concentration, pH, temperature, and the presence of salts or organic solvents.
The initial step in the formation of larger nanostructures is often the assembly of dipeptide monomers into fibrillar structures. These fibrils are typically stabilized by a network of hydrogen bonds along the peptide backbones, forming extended β-sheet-like arrangements. The aromatic side chains of tyrosine can then interact through π-π stacking, further stabilizing the fibrillar core.
Under specific conditions, these protofibrils can associate laterally to form thicker, more mature fibrils, or they can twist and close upon themselves to form hollow nanotubes. The diameter and morphology of these nanotubes are dictated by the precise geometry of the interacting dipeptides and the energetic favorability of the curved structure versus a flat sheet. While direct experimental evidence for Glutamic acid--tyrosine (1/1) is limited, studies on similar aromatic dipeptides have extensively documented the formation of such hierarchical structures.
At sufficiently high concentrations, the self-assembled nanofibrils or nanotubes of Glutamic acid--tyrosine (1/1) can entangle to form a three-dimensional network that entraps a large amount of water, resulting in the formation of a hydrogel. The transition from a solution of individual dipeptides to a viscoelastic hydrogel is a hallmark of many self-assembling peptide systems.
The mechanism of hydrogelation involves a nucleation-dependent polymerization process. Initially, dipeptide monomers form small aggregates or nuclei. Once a critical nucleus size is reached, fibrillar growth proceeds more rapidly. The eventual entanglement and cross-linking of these growing fibers lead to the formation of the hydrogel network. The properties of the resulting hydrogel, such as its mechanical strength and gelation kinetics, are influenced by the density of the fibrillar network and the strength of the interactions between the fibers.
Driving Forces for Self-Assembly: Hydrophobic Interactions, Electrostatic Interactions, Aromatic Stacking, and Hydrogen Bonding
The self-assembly of Glutamic acid--tyrosine (1/1) is orchestrated by a concert of non-covalent interactions. The primary driving forces include:
Hydrogen Bonding: The peptide backbone contains amide and carbonyl groups that are excellent hydrogen bond donors and acceptors, respectively. These interactions are crucial for the formation of stable, repeating secondary structures that form the core of the assembled nanostructures. The hydroxyl group of tyrosine and the carboxylic acid groups of glutamic acid can also participate in hydrogen bonding.
Aromatic Stacking: The phenol (B47542) ring of the tyrosine side chain allows for π-π stacking interactions. This involves the attractive, noncovalent interaction between aromatic rings. These stacking interactions contribute significantly to the stability of the assembled structures, particularly in the hydrophobic core of fibrils and nanotubes.
Hydrophobic Interactions: The aromatic ring of tyrosine is hydrophobic. In an aqueous environment, the system seeks to minimize the unfavorable interactions between these hydrophobic groups and water molecules. This is achieved by burying the tyrosine side chains in the interior of the assembled nanostructure, a key driving force for the initial aggregation of the dipeptides.
Electrostatic Interactions: The glutamic acid residue has a carboxylic acid side chain that can be deprotonated to carry a negative charge, depending on the pH of the solution. These charges can lead to electrostatic repulsion between dipeptide molecules, which can modulate the self-assembly process. At pH values where the carboxylic acid is protonated, this repulsion is minimized, potentially favoring assembly. Conversely, electrostatic attraction could occur if counterions are present in the solution.
| Driving Force | Interacting Groups | Role in Self-Assembly |
| Hydrogen Bonding | Peptide backbone (amide and carbonyl), Tyrosine (-OH), Glutamic acid (-COOH) | Formation of stable secondary structures (e.g., β-sheets) |
| Aromatic Stacking | Tyrosine (phenol ring) | Stabilization of the core of fibrils and nanotubes |
| Hydrophobic Interactions | Tyrosine (aromatic ring) | Initial aggregation and burial of nonpolar groups |
| Electrostatic Interactions | Glutamic acid (-COOH/-COO⁻) | Modulation of assembly through repulsion or attraction |
Characterization of Assembled Structures
The nanoscale morphology of the structures formed by the self-assembly of Glutamic acid--tyrosine (1/1) can be visualized and characterized using high-resolution microscopy techniques.
Transmission Electron Microscopy (TEM) is a powerful technique for visualizing the fine details of nanostructures. To prepare a sample for TEM, a dilute solution of the self-assembled dipeptide is typically drop-cast onto a TEM grid and allowed to dry. The electron beam passes through the sample, and the resulting image provides information on the morphology, diameter, and length of fibrils and nanotubes.
Scanning Electron Microscopy (SEM), on the other hand, provides information about the surface topography of the assembled structures. For SEM analysis of hydrogels, the sample is often freeze-dried to remove the water while preserving the three-dimensional network structure. The dried sample is then coated with a thin layer of a conductive material, and an electron beam is scanned across the surface. The resulting images reveal the porous, interconnected network of the hydrogel.
While specific TEM and SEM images for Glutamic acid--tyrosine (1/1) are not widely available in the literature, studies on analogous dipeptides have consistently shown the formation of fibrillar and tubular structures with diameters in the nanometer range and lengths extending to micrometers.
Insufficient Scientific Data Available for "Glutamic acid--tyrosine (1/1)" Copolymer to Fulfill Article Request
Following a comprehensive series of targeted searches for scientific literature pertaining to the chemical compound "Glutamic acid--tyrosine (1/1)," it has been determined that there is a significant lack of specific published research necessary to generate the requested article. The user's instructions demanded a thorough and scientifically accurate article structured around a detailed outline, including specific analytical data for self-assembly and nanostructure formation.
The investigation sought to find detailed research findings, including data suitable for tables, on the characterization of the 1:1 copolymer's self-assembled structures and hydrogel properties using the following techniques:
Atomic Force Microscopy (AFM)
Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS)
Rheological Studies
Despite multiple search strategies, the available literature does not provide the specific data required to populate the outlined sections (6.4.2, 6.4.3, and 6.4.4) for this particular copolymer. While general information on related polypeptides, such as those containing glutamic acid and tyrosine in different ratios or with additional amino acids, exists, these findings cannot be accurately extrapolated to the specific 1:1 copolymer without compromising scientific integrity.
The search did yield a small number of documents referencing the self-assembly of peptides containing both glutamic acid and tyrosine, suggesting the formation of nanostructures like nanofibers, with the tyrosine residue playing a role in the assembly process. However, these documents did not provide the in-depth, quantitative analysis—such as specific morphological parameters from AFM, scattering data from SAXS/SANS, or storage and loss moduli from rheological tests—that is required to construct the detailed and data-rich article as per the user's strict instructions.
Without access to specific experimental results and data tables from dedicated studies on the "Glutamic acid--tyrosine (1/1)" copolymer, generating an article that is both scientifically accurate and strictly adheres to the provided outline is not possible. To do so would require speculation and the fabrication of data, which falls outside the scope of providing factual and reliable information.
Therefore, the request to generate the specified article cannot be fulfilled at this time due to the absence of the necessary scientific data in the public domain accessible through the performed searches.
Synthesis and Characterization of Derivatives and Analogs
Rational Design Principles for Glutamic Acid–Tyrosine (1/1) Mimics and Functionalized Variants
The rational design of mimics and functionalized variants of Glutamic acid--tyrosine (1/1) is guided by the goal of replicating or enhancing specific physicochemical and biological properties of the parent copolymer. A key example that illustrates these principles is the design of molecules that mimic Glatiramer Acetate (GA), a random copolymer of L-glutamic acid, L-alanine, L-lysine, and L-tyrosine. nih.govresearchgate.netmdpi.com Although more complex than a simple 1:1 copolymer, the design principles for GA mimics are highly relevant.
Another design principle involves modifying the amino acid composition to influence the polymer's heterogeneity and epitope presentation. nih.govresearchgate.net Studies on GA synthesis have shown that altering the initial ratio of amino acid N-carboxyanhydrides (NCAs) or the order of their addition during polymerization can modify the molar fractions of the amino acids in the final copolymer, leading to altered distributions of molecular mass and electric charge. nih.gov This highlights that even subtle changes in the monomer composition can significantly impact the final structure and, consequently, the immunological profile of the resulting polypeptide mixture. nih.govresearchgate.net
Furthermore, functionalization can be designed to introduce new properties. For example, the incorporation of non-natural amino acids with specific reactive groups can allow for site-specific conjugation of other molecules, a principle that can be applied to Glutamic acid--tyrosine (1/1) copolymers. nih.govacs.org
The table below summarizes key design principles and their intended effects.
| Design Principle | Intended Effect | Example |
| Charge Mimicry | Replicate electrostatic interactions and aggregation properties. | K-PLP designed with a poly-lysine tail to mimic the cationic nature of Glatiramer Acetate. nih.gov |
| Control of Heterogeneity | Modulate the distribution of molecular weight and charge to alter biological activity. | Varying the initial N-carboxyanhydride ratios during polymerization of Glatiramer Acetate. nih.gov |
| Introduction of Functional Groups | Enable site-specific conjugation for creating advanced probes or drug delivery systems. | Incorporation of non-natural amino acids with bio-orthogonal reactive groups. nih.govacs.org |
| Epitope Modification | Alter the immunological response by changing the presented peptide sequences. | Modifications in the synthesis process of Glatiramer Acetate lead to altered T-cell receptor interactions. nih.gov |
Conjugation Strategies for Glutamic Acid–Tyrosine (1/1) with Other Biomolecules or Materials
Conjugating Glutamic acid--tyrosine (1/1) to other biomolecules or materials can impart new functionalities, such as targeted delivery, enhanced stability, or the ability to act as a scaffold for tissue engineering. nih.gov
Several bioconjugation techniques can be employed to link Glutamic acid--tyrosine (1/1) to other molecules. biosyn.combiosyn.com
Amide Coupling: This is a widely used method that forms a stable amide bond. biosyn.comrsc.org The carboxyl groups of the glutamic acid residues can be activated using carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) to form an active ester. This ester can then react with a primary amine on the target biomolecule to form an amide linkage. researchgate.net Similarly, the N-terminal amine of the copolymer can be coupled to a carboxyl group on another molecule.
Click Chemistry: This refers to a class of reactions that are highly efficient, specific, and biocompatible. nih.govresearchgate.net The most common example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). To utilize this, one of the components (either the copolymer or the target molecule) must be functionalized with an azide group and the other with an alkyne. This can be achieved by incorporating non-natural amino acids containing these functional groups during synthesis. nih.govacs.org
The choice of conjugation chemistry depends on the functional groups present on both the copolymer and the target molecule, as well as the desired stability of the linkage. biosyn.comrsc.org
Grafting Glutamic acid--tyrosine (1/1) onto polymer scaffolds or nanoparticles can create materials with enhanced biocompatibility and specific biological activities. nih.gov There are three main strategies for grafting:
"Grafting to": This involves synthesizing the Glutamic acid--tyrosine (1/1) copolymer separately and then attaching it to a pre-formed polymer backbone or nanoparticle surface that has reactive sites. researchgate.netresearchgate.netnih.gov This method allows for the characterization of both the copolymer and the scaffold before conjugation. However, steric hindrance can sometimes limit the grafting density. researchgate.net
"Grafting from": In this approach, initiator sites are attached to the polymer scaffold or nanoparticle surface, and the N-carboxyanhydrides of glutamic acid and tyrosine are then polymerized directly from these sites. researchgate.netnih.gov This can lead to a higher grafting density.
"Grafting through": This method involves the polymerization of monomers that already have the Glutamic acid--tyrosine (1/1) copolymer attached as a side chain. researchgate.netnih.gov
An example of a related system is the in-situ graft polymerization of benzyl-L-glutamic acid N-carboxyanhydride onto ε-poly(lysine), which triggers the self-assembly of amphiphilic copolymers into nanoparticles. nih.govrcsi.com This demonstrates the potential for creating self-assembling nanostructures by grafting amino acid polymers.
Glutamic acid--tyrosine (1/1) has also been explored in the context of nanoparticles for drug and gene delivery. For instance, GA has been shown to complex with plasmid DNA to form stable nanoparticles capable of transfecting cells. nih.gov Similarly, GA has been encapsulated in nanoliposomes to potentially improve its bioavailability and reduce side effects. researchgate.netnih.govbrieflands.com
Impact of Structural Modifications on Glutamic Acid–Tyrosine (1/1) Conformation, Stability, and Functional Properties
Structural modifications to the Glutamic acid--tyrosine (1/1) copolymer can have a profound impact on its higher-order structure, stability, and function.
Conformation: The secondary structure of polypeptide chains is highly dependent on the amino acid sequence and the surrounding environment. For copolymers of glutamic acid and tyrosine, the conformation can be influenced by pH due to the ionizable carboxyl group of glutamic acid. At physiological pH, the negatively charged glutamate (B1630785) residues can lead to an extended or random coil conformation due to electrostatic repulsion. The aromatic tyrosine residues can engage in stacking interactions, which may favor more ordered structures under certain conditions. rsc.org The introduction of bulky fluorescent labels or conjugation to a large biomolecule can disrupt the natural folding of the polypeptide chain. Circular dichroism (CD) spectroscopy is a key technique used to assess the conformational changes in such modified copolymers. fda.govfrontiersin.org
Stability: The stability of the copolymer can be affected by modifications. For example, conjugation to a polymer like PEG (PEGylation) can increase the hydrodynamic radius of the molecule, potentially protecting it from enzymatic degradation and improving its in vivo half-life. nih.gov Encapsulation within nanoparticles can also enhance stability by protecting the copolymer from the external environment. nih.govbrieflands.com
The table below provides a summary of the impact of various structural modifications.
| Structural Modification | Impact on Conformation | Impact on Stability | Impact on Functional Properties |
| Fluorescent Labeling | Potential local disruption of secondary structure. | Generally minimal impact on chemical stability. | Can alter biological interactions if the label is bulky or placed in a critical binding region. |
| Conjugation to PEG | Increased hydrodynamic volume, may induce a more extended conformation. | Increased resistance to enzymatic degradation and longer in vivo half-life. nih.gov | Can modulate receptor binding and immunogenicity. |
| Grafting to Nanoparticles | Conformation may be constrained by attachment to the surface. | Enhanced stability due to protection within the nanoparticle structure. nih.govbrieflands.com | Can enable targeted delivery and alter cellular uptake mechanisms. |
| Amino Acid Substitution | Can significantly alter secondary structure (e.g., promoting or disrupting α-helices or β-sheets). | May increase or decrease susceptibility to proteolysis. | Can drastically change biological activity, such as enzyme inhibition or receptor binding. nih.govnih.gov |
Advanced Analytical Methodologies for Glutamic Acid–tyrosine 1/1 in Research
Chromatographic Techniques for Separation, Purification, and Purity Assessment
Chromatographic methods are fundamental in the analysis of amino acid copolymers, enabling the separation of the desired product from reactants, by-products, and other impurities. nih.gov The choice of technique often depends on the specific analytical goal, such as purity assessment or large-scale purification.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of peptides and copolymers. nih.gov For Glutamic acid–Tyrosine (1/1), reversed-phase HPLC (RP-HPLC) is a particularly powerful method. In RP-HPLC, the separation is based on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase. hplc.eu The hydrophobicity of the tyrosine residue and the hydrophilicity of the glutamic acid residue will govern the retention behavior of the copolymer.
Key considerations for HPLC analysis of Glutamic acid–Tyrosine (1/1) include:
Column Selection: C18 columns with wide pores are often suitable for peptide and small protein separations. hplc.eu
Mobile Phase: A gradient of an organic solvent (like acetonitrile) in water, often with an ion-pairing agent such as trifluoroacetic acid (TFA), is typically used to achieve optimal separation. hplc.eu
Detection: UV detection at wavelengths between 210-220 nm is effective for monitoring the peptide backbone. The presence of the tyrosine residue also allows for detection in the 250–290 nm range. nih.govnih.gov
Table 1: Illustrative HPLC Parameters for Glutamic Acid–Tyrosine (1/1) Analysis
| Parameter | Condition | Purpose |
| Column | C18, 5 µm, 300 Å | Provides good retention and resolution for peptides. |
| Mobile Phase A | 0.1% TFA in Water | Acidic modifier to improve peak shape and provide counter-ions. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic solvent to elute the copolymer. |
| Gradient | 5-60% B over 30 min | To separate compounds with a range of hydrophobicities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Detection | UV at 215 nm and 280 nm | Detection of the peptide backbone and the tyrosine side chain. |
Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering faster analysis times and improved resolution. omicsonline.org This is achieved through the use of columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures. For the analysis of Glutamic acid–Tyrosine (1/1), UHPLC can provide a more detailed profile of the sample in a shorter timeframe, which is particularly advantageous for high-throughput screening and quality control. omicsonline.org The principles of separation in UHPLC are the same as in HPLC, but the increased efficiency can lead to better separation of closely related impurities.
Capillary Electrophoresis (CE) is a high-resolution separation technique that separates molecules based on their charge-to-size ratio in an electric field. deltadot.com For a copolymer like Glutamic acid–Tyrosine (1/1), which has both acidic (glutamic acid) and phenolic (tyrosine) functional groups, CE can be a powerful tool for purity assessment. deltadot.comnih.gov The charge of the copolymer will be pH-dependent, allowing for the optimization of separation conditions by adjusting the buffer pH. nih.gov
Different modes of CE can be employed:
Capillary Zone Electrophoresis (CZE): Separates ions based on their electrophoretic mobility. This is the most common mode of CE. deltadot.com
Capillary Gel Electrophoresis (CGE): Utilizes a gel matrix within the capillary to separate molecules based on size, similar to traditional gel electrophoresis. nih.govacs.org
CE offers the advantages of high efficiency, short analysis times, and minimal sample and reagent consumption. deltadot.com
Mass Spectrometry-Based Quantification and Impurity Profiling
Mass Spectrometry (MS) is an indispensable tool for the detailed characterization of copolymers, providing information on molecular weight, structure, and the presence of impurities. nih.gov When coupled with a separation technique like HPLC or UHPLC (LC-MS), it becomes a highly specific and sensitive analytical method. researchgate.net
The synthesis of Glutamic acid–Tyrosine (1/1) can potentially lead to the formation of various by-products, including:
Homopolymers: Poly(glutamic acid) and poly(tyrosine).
Unreacted Monomers: Free glutamic acid and tyrosine.
Cyclic Dipeptides: Diketopiperazines formed from the amino acids.
Side-Reaction Products: Modifications to the amino acid side chains.
Degradation of the copolymer can occur through hydrolysis of the peptide bonds, leading to smaller fragments.
LC-MS can be used to detect and identify these impurities. biopharmaspec.com High-resolution mass spectrometry (HRMS) is particularly valuable for determining the elemental composition of unknown impurities, aiding in their structural elucidation. chromatographyonline.com
Table 2: Potential Impurities in Glutamic acid–Tyrosine (1/1) Synthesis
| Impurity Type | Potential Species | Analytical Approach |
| Unreacted Monomers | L-Glutamic Acid, L-Tyrosine | LC-MS, Amino Acid Analysis |
| Homopolymers | Poly(L-Glutamic Acid), Poly(L-Tyrosine) | Size Exclusion Chromatography (SEC), LC-MS |
| Side-Reaction Products | Modified amino acid residues | LC-MS/MS for structural elucidation |
| Degradation Products | Shorter peptide fragments | LC-MS |
Quantifying Glutamic acid–Tyrosine (1/1) in complex matrices, such as biological fluids or cell culture media, presents a significant challenge due to the presence of numerous interfering substances. nih.gov LC-MS/MS is the gold standard for such quantitative analyses due to its high selectivity and sensitivity. umich.eduresearchgate.net
The typical workflow for quantitative analysis by LC-MS/MS involves:
Sample Preparation: Extraction of the analyte from the matrix, often using techniques like solid-phase extraction (SPE) or protein precipitation. nih.gov
Chromatographic Separation: An HPLC or UHPLC system separates the target analyte from matrix components.
Mass Spectrometric Detection: A tandem mass spectrometer (e.g., a triple quadrupole) is used for detection. In this setup, the first quadrupole selects the precursor ion (the molecular ion of the analyte), which is then fragmented in the second quadrupole (collision cell). The third quadrupole then selects a specific fragment ion for detection. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of specificity. researchgate.net
The use of a stable isotope-labeled internal standard, such as Glutamic acid–Tyrosine (1/1) containing ¹³C or ¹⁵N, is highly recommended to correct for matrix effects and variations in sample processing and instrument response. umich.edu
Spectroscopic Techniques for Real-Time Detection and Characterization
Spectroscopic methods are pivotal in the real-time analysis of the structural and conformational dynamics of glutamic acid-tyrosine copolymers. These techniques provide non-invasive, sensitive, and continuous monitoring of molecular properties, which is essential for understanding the behavior of the copolymer under various conditions.
Fluorescence-Based Assays
Fluorescence spectroscopy is a powerful tool for investigating the local environment and conformational changes of the Glutamic acid--tyrosine (1/1) copolymer. This utility stems from the intrinsic fluorescence of the tyrosine residue, which serves as a natural probe. nih.govnih.gov
The phenolic side chain of tyrosine exhibits fluorescence that is highly sensitive to its surroundings, including solvent polarity, pH, and proximity to other functional groups. nih.gov Changes in the copolymer's conformation, such as transitions between helical and random coil structures, can alter the local environment of tyrosine residues, leading to detectable shifts in fluorescence emission spectra. For instance, the fluorescence intensity and emission maximum can be modulated by the degree of ionization of the neighboring glutamic acid residues, which is dependent on the solution's pH. nih.gov
Furthermore, fluorescence can be used to monitor real-time processes such as aggregation or binding events. The formation of dityrosine (B1219331) cross-links, an oxidation product of tyrosine, can be monitored as it results in a new, distinct fluorescence emission peak around 400-420 nm upon excitation at approximately 325 nm. researchgate.netnih.gov This provides a real-time assay for studying oxidative stress on the copolymer.
Table 1: Fluorescence Properties of Tyrosine and its Oxidation Product
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Notes |
|---|---|---|---|
| Tyrosine | ~278 | ~303 | Intrinsic fluorescence, sensitive to environmental changes. |
| Dityrosine | ~325 | ~405-420 | Product of tyrosine oxidation; its appearance indicates covalent cross-linking. researchgate.netnih.gov |
Data is generalized from typical values for tyrosine residues in polypeptides.
THz-TDS for Fingerprinting
Terahertz time-domain spectroscopy (THz-TDS) is an emerging technique for characterizing the low-frequency vibrational modes of biomolecules, which are crucial for understanding their collective motions and tertiary structures. nih.govyale.edu In the context of Glutamic acid--tyrosine (1/1), THz-TDS can provide a unique spectral "fingerprint" corresponding to the copolymer's specific solid-state structure and conformation. yale.eduyoutube.com
This technique measures the absorption and refractive index of a material in the terahertz frequency range (typically 0.1-3 THz). The spectra obtained are sensitive to intermolecular vibrations, such as hydrogen bond stretching and torsional modes of the polypeptide backbone. nih.gov For polypeptides, distinct absorption bands can be observed; for example, polyglycine shows a vibrational band at 45.5 cm⁻¹ assigned to an interchain mode. nih.gov While specific THz-TDS data for the Glutamic acid--tyrosine (1/1) copolymer is not extensively documented, studies on its constituent amino acids and other polypeptides demonstrate the principle. nih.gov Theoretical calculations for L-tyrosine have been used to predict its THz spectrum, showing that this method can distinguish between different molecules based on their vibrational modes. researchgate.net The unique arrangement of glutamic acid and tyrosine residues in the copolymer would be expected to produce a characteristic THz spectrum, allowing for its identification and structural analysis.
Table 2: Representative Low-Frequency Vibrational Modes in Polypeptides
| Polypeptide | Observed THz Band (cm⁻¹) | Assignment |
|---|---|---|
| Polyglycine | 45.5 | Interchain vibrational mode nih.gov |
| Poly-L-alanine | Not specified | Exponents for power-law behavior of absorption cross-section determined nih.gov |
This table illustrates the capability of THz-TDS to detect specific vibrational modes in polypeptides, which serves as a basis for fingerprinting.
Electrochemical Methods for Redox State Analysis (e.g., Cyclic Voltammetry)
Electrochemical techniques, particularly cyclic voltammetry (CV), are highly effective for analyzing the redox state of the Glutamic acid--tyrosine (1/1) copolymer. The electrochemical activity of the copolymer is primarily associated with the tyrosine residue, whose phenolic side chain can undergo oxidation. nih.gov
Cyclic voltammetry involves scanning the potential of an electrode and measuring the resulting current. For the glutamic acid-tyrosine copolymer, an anodic peak can be observed in the voltammogram, corresponding to the oxidation of the tyrosine residue to a tyrosyl radical. nih.govresearchgate.net The potential at which this oxidation occurs provides critical information about the redox state and the chemical environment of the tyrosine within the polypeptide chain. nih.gov
Several factors can influence the redox potential of tyrosine residues in a polypeptide:
pH: The oxidation of tyrosine is a proton-coupled electron transfer process. Therefore, the oxidation potential is highly dependent on the pH of the solution. biointerfaceresearch.com
Neighboring Residues: The presence of adjacent glutamic acid residues can modulate the ease of tyrosine oxidation. The charged state of the glutamic acid carboxyl group can influence the local dielectric environment and proton availability. nih.gov
Conformation: The accessibility of the tyrosine residue to the electrode surface, which is dictated by the copolymer's conformation, will affect the observed electrochemical response.
By monitoring shifts in the oxidation peak potential and changes in peak current, cyclic voltammetry can be used to study processes that alter the redox state or conformation of the copolymer in real-time.
Table 3: Key Parameters in Cyclic Voltammetry for Tyrosine Redox Analysis
| Parameter | Description | Typical Observation for Tyrosine |
|---|---|---|
| Anodic Peak Potential (Epa) | The potential at which the oxidation rate is maximum. | Varies with pH and local environment; often observed between +0.6 V and +0.9 V vs. reference electrode. researchgate.netnih.gov |
| Anodic Peak Current (Ipa) | The maximum current measured during the oxidative scan. | Proportional to the concentration of accessible tyrosine residues and the scan rate. biointerfaceresearch.com |
| Cathodic Peak | Often absent or ill-defined for tyrosine oxidation. | Indicates that the oxidation process is typically irreversible. |
Values are illustrative and depend heavily on experimental conditions such as pH, electrode material, and scan rate.
Future Research Directions and Emerging Applications in Chemical Biology
Exploration of Novel and Sustainable Synthetic Pathways for Glutamic Acid–Tyrosine (1/1)
The development of advanced biomaterials and therapeutics necessitates synthetic methods that are not only efficient but also environmentally benign. Future research into the synthesis of Glutamic acid–Tyrosine (1/1) is increasingly focused on moving beyond traditional polymerization techniques towards more sustainable and precisely controlled pathways. These efforts aim to reduce the reliance on harsh organic solvents and catalysts, minimize hazardous byproducts, and offer greater control over the polymer's final properties.
Key research directions include:
Enzymatic Polymerization: Utilizing enzymes as catalysts offers a green chemistry approach, operating under mild, aqueous conditions. This method can potentially provide exquisite control over stereochemistry and sequence, leading to highly defined copolymers.
Microwave-Assisted Polycondensation: This technique can significantly accelerate polymerization reactions, leading to shorter synthesis times and often improved yields. The use of highly polar ionic liquids as solvents that absorb microwave energy efficiently is a promising avenue for homogeneous polymerization. acs.org
Solid-Phase Synthesis: While traditionally used for shorter peptides, adapting solid-phase peptide synthesis (SPPS) methods could enable the creation of Glutamic acid–Tyrosine (1/1) copolymers with precisely defined sequences and lengths, which is crucial for applications requiring monodisperse materials. acs.org
Ring-Opening Polymerization (ROP): The ROP of α-amino acid-N-carboxy anhydrides (NCAs) is a well-established method for producing polypeptides. acs.org Future work will likely focus on optimizing catalysts and conditions to improve control over the random copolymerization of glutamic acid and tyrosine NCAs, aiming for better-defined molecular weight distributions and compositions.
These novel synthetic strategies are critical for producing next-generation Glutamic acid–Tyrosine (1/1) materials with tailored properties suitable for sophisticated biomedical applications.
Deeper Understanding of Conformational Landscapes and Dynamic Interconversions of Glutamic Acid–Tyrosine (1/1)
The biological function of a polypeptide is intrinsically linked to its three-dimensional structure and dynamic behavior. For Glutamic acid–Tyrosine (1/1), understanding its conformational landscape—the collection of shapes it can adopt—and the energy barriers for converting between them is crucial for rationally designing its applications. acs.orgnih.govelifesciences.org The interplay of hydrogen bonds, electrostatic interactions, and π-π stacking between the aromatic tyrosine side chains governs the polymer's secondary structure, such as α-helices and β-sheets. acs.org
Future research will leverage a combination of computational and experimental techniques to map this landscape with greater precision:
Computational Modeling: Advanced molecular dynamics (MD) simulations and quantum chemistry calculations can predict stable conformations and model the transitions between them. acs.orgunibs.it These in silico methods help interpret experimental data and guide the design of derivatives with specific folded structures.
Spectroscopic Techniques: High-resolution rotational and vibrational spectroscopy in the gas phase can be used to study the intrinsic conformational preferences of small oligomers of glutamic acid and tyrosine, providing benchmark data for computational models. acs.orgmdpi.com Techniques like Fourier-transform infrared (FTIR) spectroscopy can probe the secondary structure of the polymer in different environments.
A detailed understanding of these structural dynamics will enable the fine-tuning of the copolymer for applications where specific shapes are required for molecular recognition or material strength.
| Technique | Focus of Investigation | Key Insights Gained |
|---|---|---|
| Molecular Dynamics (MD) Simulations | Simulating the movement and interaction of atoms over time. | Provides a dynamic picture of conformational changes, folding pathways, and interactions with solvent or other molecules. nih.govarabjchem.org |
| Quantum Chemistry Calculations | Calculating the electronic structure and energy of different conformations. | Determines the relative stability of different structures and the energy barriers for interconversion. acs.orgunibs.it |
| Vibrational Spectroscopy (e.g., IR, Raman) | Probing the vibrational modes of chemical bonds. | Identifies secondary structures (α-helices, β-sheets) and the strength of hydrogen bonds. mdpi.com |
| Gas-Phase Rotational Spectroscopy | Measuring the rotational transitions of molecules in isolation. | Provides highly precise geometric structures of fundamental dimer and oligomer units. acs.orgmdpi.com |
High-Throughput Screening and Computational Design of Glutamic Acid–Tyrosine (1/1) Derivatives with Tailored Properties
To accelerate the discovery of new functional materials, researchers are moving towards high-throughput screening (HTS) and computational design. These approaches allow for the rapid evaluation and rational creation of Glutamic acid–Tyrosine (1/1) derivatives with optimized properties for specific applications.
Future research in this area will focus on:
Combinatorial Synthesis and HTS: Creating large libraries of copolymers where factors like the glutamic acid-to-tyrosine ratio, molecular weight, or the inclusion of other amino acids are varied. nih.govelifesciences.org These libraries can then be rapidly screened for desired activities, such as binding affinity to a target protein or catalytic activity. nih.govacs.org For example, an enzyme-coupled biosensor assay could be used to screen for derivatives that are more efficiently produced by engineered microorganisms. jst.go.jp
Computational and In Silico Design: Before synthesis, computational methods can be used to design and evaluate new derivatives theoretically. mdpi.com By building a virtual library of compounds and predicting their physicochemical, pharmacokinetic, and toxicological properties, researchers can prioritize the most promising candidates for synthesis. researchgate.net For instance, quantitative structure-activity relationship (QSAR) models can be developed to predict the performance of new derivatives based on their chemical structure, such as designing novel corrosion inhibitors by modifying the tyrosine residue. arabjchem.org
These integrated approaches will drastically reduce the time and resources required to develop next-generation copolymers with tailored functionalities, from new enzyme inhibitors to advanced biomaterials. nih.gov
Integration of Glutamic Acid–Tyrosine (1/1) in Advanced Biomaterials and Biosensor Design
The unique properties of Glutamic acid–Tyrosine (1/1)—biocompatibility, biodegradability, and the presence of functional side chains—make it an excellent candidate for advanced biomedical applications. acs.org The carboxylic acid groups of glutamic acid and the phenolic group of tyrosine provide handles for chemical modification, cross-linking, and interaction with biological systems.
Emerging applications currently being explored include:
Hydrogels for Tissue Engineering: The ability to form cross-linked networks makes the copolymer ideal for creating hydrogels. These materials can serve as scaffolds that support cell growth and tissue regeneration, with their mechanical properties and degradation rates tuned by controlling the cross-linking density. The targeted inclusion of tyrosine residues can facilitate cross-linking and enhance fibril formation, leading to robust hydrogels that can accelerate wound healing. researchgate.net
Nanoparticles for Drug Delivery: The amphiphilic nature of certain derivatives allows them to self-assemble into nanoparticles in aqueous solutions. diva-portal.org These nanoparticles can encapsulate hydrophobic drugs in their core, improving solubility and enabling targeted delivery to specific tissues or cells.
Functional Coatings and Adhesives: Inspired by the adhesive proteins of marine mussels, which are rich in tyrosine-derived DOPA, Glutamic acid–Tyrosine (1/1) copolymers are being investigated as bio-inspired adhesives. frontiersin.org The ratio of tyrosine to other components can be controlled to maximize bonding strength for medical applications. frontiersin.org
Biosensors: The copolymer can be used as a recognition element in biosensors. It can be immobilized on a sensor surface to capture specific analytes, or its intrinsic fluorescence (from tyrosine) can be used to report on changes in the local environment or binding events.
| Application Area | Role of Glutamic Acid–Tyrosine (1/1) | Key Properties Exploited |
|---|---|---|
| Tissue Engineering Scaffolds | Forms a 3D hydrogel matrix for cell growth. | Biocompatibility, biodegradability, tunable mechanical properties, cell adhesion motifs. researchgate.net |
| Drug Delivery Vehicles | Self-assembles into nanoparticles to encapsulate drugs. | Amphiphilicity, biocompatibility, potential for targeted functionalization. diva-portal.org |
| Bio-inspired Adhesives | Acts as the polymeric backbone for adhesive formulations. | Presence of tyrosine for cross-linking and interfacial bonding. frontiersin.org |
| Biosensor Components | Serves as a capture layer or signaling element. | Functional groups for immobilization, intrinsic fluorescence, specific binding interactions. |
Investigations into the Evolutionary and Mechanistic Significance of Glutamic Acid–Tyrosine (1/1) Motifs in Natural Systems
Short amino acid sequences, or motifs, are often conserved throughout evolution because they play critical roles in protein structure and function. nih.gov The Glutamic acid–Tyrosine (Glu-Tyr) motif is found in numerous natural proteins, where it performs diverse functions. Studying these natural systems provides valuable insights and inspiration for the design of synthetic copolymers.
Key areas of investigation include:
Structural Stability: In many proteins, Glu-Tyr pairs are involved in intramolecular interactions that stabilize the folded structure. For example, an evolutionarily conserved glycine-tyrosine motif has been identified as a "folding core" in outer membrane proteins. plos.org The replacement of certain residues with tyrosine in the amorphous regions of spider silk protein (spidroin) can enhance self-assembly capabilities through π-π stacking interactions. acs.org
Enzyme Catalysis and Recognition: The side chains of glutamic acid and tyrosine are often found in the active sites of enzymes, where they participate in substrate binding and catalysis. nih.gov The physicochemical properties of tyrosine make it exceptionally effective for mediating molecular recognition. nih.gov
Signal Transduction: In signaling proteins like kinases, the presence and phosphorylation of tyrosine residues are fundamental to their function. The conformational landscapes of tyrosine kinases show an evolutionary divergence that is linked to their specific function. nih.govelifesciences.org Understanding how surrounding residues, including glutamic acid, influence these processes can guide the design of inhibitors or modulators. nih.gov
By understanding the evolutionary pressures that have selected for Glu-Tyr motifs, researchers can better harness these principles to create synthetic materials with protein-like functions.
Advanced Spectroscopic Probes and Imaging Techniques for Glutamic Acid–Tyrosine (1/1) in Complex Biological Environments
Visualizing and tracking molecules within the complex environment of a living cell is a major challenge in chemical biology. Future research will focus on developing and applying advanced spectroscopic and imaging techniques to study Glutamic acid–Tyrosine (1/1) in situ.
Promising directions include:
Fluorescent Amino Acid Analogs: While natural tyrosine is intrinsically fluorescent, its optical properties are often insufficient for complex imaging experiments. rsc.org A key strategy involves synthesizing unnatural amino acid analogues of tyrosine with enhanced fluorescent properties (e.g., higher quantum yields, tunable emission wavelengths). nih.govacs.org These can be incorporated into the copolymer to act as built-in probes for tracking its location, conformation, and interactions using techniques like Förster resonance energy transfer (FRET). rsc.orgacs.orgrsc.org
Vibrational Probes: Small chemical groups with unique vibrational frequencies (e.g., nitriles, azides) can be attached to the copolymer. acs.org These probes are transparent in the crowded infrared spectrum of biological samples, allowing techniques like femtosecond 2D-IR spectroscopy to monitor local environmental changes and dynamics with high temporal and spatial resolution. acs.org
Advanced Imaging Modalities: Terahertz time-domain spectroscopy (THz-TDS) is an emerging technique for the non-destructive chemical identification of amino acids and their mixtures. optica.org Confocal fluorescence microscopy and other super-resolution imaging techniques can be used with fluorescently labeled copolymers to visualize their uptake and distribution within live cells. nih.govacs.org
These advanced tools will be indispensable for elucidating the mechanisms of action of Glutamic acid–Tyrosine (1/1)-based materials in biological systems, paving the way for their effective application in medicine and biotechnology. royalsocietypublishing.org
Q & A
Q. How can glutamic acid-tyrosine (1/1) be reliably quantified in biological samples?
Methodological Answer: Use the Folin-Ciocalteu (Lowry) method for protein and peptide quantification. This assay leverages the reduction of the Folin phenol reagent by tyrosine residues in alkaline conditions, producing a colorimetric signal proportional to peptide concentration . For validation, pair this with high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to confirm specificity, especially in complex matrices like serum or tissue homogenates. Ensure calibration curves are prepared using synthetic glutamic acid-tyrosine standards to minimize matrix interference .
Q. What experimental protocols are recommended for characterizing the structural stability of glutamic acid-tyrosine (1/1) under varying pH conditions?
Methodological Answer: Perform circular dichroism (CD) spectroscopy across a pH range (e.g., pH 2–8) to monitor conformational changes. Combine this with dynamic light scattering (DLS) to assess aggregation propensity. For kinetic stability studies, use stopped-flow spectroscopy to measure folding/unfolding rates under denaturing conditions (e.g., urea gradient). Reference solvent isotope effects (e.g., D₂O vs. H₂O) to probe proton transfer mechanisms in catalytic or structural residues .
Q. How should researchers design assays to evaluate glutamic acid-tyrosine (1/1) interactions with enzymes like transaminases?
Methodological Answer: Use Michaelis-Menten kinetics with purified glutamic acid-alanine transaminase (GAAT) or related enzymes. Monitor substrate depletion or product formation via UV-Vis spectroscopy (e.g., NADH absorbance at 340 nm for coupled assays). Include controls with cortisol or prednisolone to assess hormonal modulation of enzyme activity, as glucocorticoids are known to upregulate transaminase biosynthesis . For reproducibility, standardize pre-incubation times and hormone concentrations across replicates.
Advanced Research Questions
Q. What mechanisms explain the pH-dependent catalytic activity of glutamic acid-tyrosine (1/1) in peptidase systems?
Methodological Answer: Investigate the role of carboxylate groups (e.g., Glu136 in SGP peptidase) using site-directed mutagenesis and pH-rate profiling. Solvent isotope effects (D₂O vs. H₂O) can distinguish proton transfer steps in rate-limiting catalytic events. Structural studies (X-ray crystallography or cryo-EM) of enzyme-substrate complexes at varying pH levels can reveal protonation states of key residues, such as Asp57 or Trp67, which stabilize the P1-His imidazole group in acidic environments .
Q. How can contradictory data on glutamic acid-tyrosine (1/1) biomarker correlations be resolved in metabolomic studies?
Methodological Answer: Apply multivariate statistical tools (e.g., PLS-DA or ANOVA) to disentangle confounding variables such as diet, microbiota composition, or sample handling artifacts. Validate findings using isotopic labeling (e.g., ¹³C-tyrosine) to trace metabolic flux in vivo. Cross-reference biomarker data with population-specific covariates (e.g., cohort demographics in ) and adjust for deattenuation biases caused by measurement error .
Q. What experimental strategies address the low reproducibility of glutamic acid-tyrosine (1/1) associations with microbiota-derived metabolites?
Methodological Answer: Standardize biospecimen collection (e.g., fecal vs. plasma samples) and analytical methods (e.g., NMR vs. LC-MS) across studies. Use longitudinal sampling to account for temporal variability in microbial communities. For mechanistic insights, employ gnotobiotic mouse models colonized with defined microbial consortia to isolate glutamic acid-tyrosine metabolic pathways .
Q. How do solvent isotope effects (D₂O) influence the catalytic mechanism of glutamic acid-tyrosine (1/1) in enzyme-substrate complexes?
Methodological Answer: Compare kinetic parameters (kcat/Km) in H₂O and D₂O to identify solvent-sensitive steps. For example, a significant decrease in kcat in D₂O suggests proton abstraction (e.g., general base catalysis by Glu136) is rate-limiting. Pair this with computational simulations (QM/MM) to map proton transfer pathways and isotopic fractionation effects .
Methodological Best Practices
Q. What statistical frameworks are most robust for analyzing glutamic acid-tyrosine (1/1) dose-response relationships in intervention studies?
Methodological Answer: Use mixed-effects models to account for inter-individual variability and repeated measures. Report adjusted geometric means and 95% CIs for skewed data. For dose-response curves, apply the Akaike Information Criterion (AIC) to select between linear, log-linear, or hormetic models. Ensure raw data and processing scripts are archived in FAIR-compliant repositories .
Q. How can machine learning enhance the prediction of glutamic acid-tyrosine (1/1) interactions in complex biological systems?
Methodological Answer: Train random forest or neural network models on multi-omics datasets (e.g., metagenomics, metabolomics) to identify feature importance (e.g., VIP scores in PLS-DA). Validate predictions using knock-out microbial strains or CRISPR-edited cell lines. Prioritize residues like Glu166 in Gloeobacter rhodopsin as candidates for mutagenesis based on ML-derived coefficients .
Data Reporting and Reproducibility
Q. What metadata standards are critical for reporting glutamic acid-tyrosine (1/1) studies to ensure reproducibility?
Methodological Answer: Adopt MIAMI (Minimum Information About a Metabolomics Investigation) guidelines. Include details on sample preparation (e.g., extraction solvents, freeze-thaw cycles), analytical instrumentation (e.g., LC column type, MS ionization mode), and statistical normalization methods. For enzyme assays, document substrate purity (e.g., ≥95% by HPLC) and buffer composition (e.g., ionic strength, chelators) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
